5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Description
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Properties
IUPAC Name |
5-bromo-2-(cyclopropanecarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQATMQWYORNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Executive Summary
This guide details the structural characterization of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid (Formula: C₁₁H₁₀BrNO₃, MW: 284.11 g/mol ). As a functionalized anthranilic acid derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral (e.g., HCV NS5B inhibitors) and anti-inflammatory agents.
The elucidation strategy prioritizes the differentiation of the target molecule from potential synthetic impurities (e.g., O-acylated isomers, bis-acylated byproducts) using a multi-modal spectroscopic approach. This document synthesizes mass spectrometric isotopic analysis, 1D/2D NMR connectivity, and infrared spectral signatures into a cohesive validation protocol.
Chemical Identity & Synthesis Context
Understanding the synthetic origin is prerequisite to defining the impurity profile and expected spectral anomalies.
-
IUPAC Name: 5-Bromo-2-(cyclopropanecarboxamido)benzoic acid
-
Core Scaffold: Anthranilic acid (2-aminobenzoic acid)[1]
-
Key Substituents: Bromine (C5 position), Cyclopropylcarbonyl (Amide linkage at N1)
Synthesis Pathway & Impurity Logic
The standard synthesis involves the N-acylation of 2-amino-5-bromobenzoic acid with cyclopropanecarbonyl chloride.
Figure 1: Synthetic pathway and potential impurity generation. The primary challenge is ensuring complete N-acylation without forming the mixed anhydride at the carboxylic acid position.
Analytical Framework: Mass Spectrometry (MS)
Mass spectrometry provides the first checkpoint for validation, leveraging the unique isotopic signature of bromine.
Isotopic Pattern Analysis
Bromine exists as two stable isotopes,
-
Observation: The molecular ion cluster will appear as a "doublet" separated by 2 mass units with near-equal intensity.
-
ESI(+) Mode:
-
ESI(-) Mode:
(Preferred for carboxylic acids)
Fragmentation Logic
Fragmentation confirms the amide linkage and the stability of the aromatic core.
Figure 2: Proposed ESI(-) fragmentation tree. The retention of the bromine doublet in all daughter ions confirms the halogen remains on the aromatic core.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive tool for establishing regio-chemistry (N-acylation vs. O-acylation) and confirming the cyclopropyl ring integrity.
Solvent Selection
DMSO-d₆ is the required solvent.
-
Reasoning: It solubilizes the polar carboxylic acid and prevents chemical exchange of the amide/acid protons, allowing them to be observed as distinct signals. CDCl₃ often leads to broad, invisible exchangeable protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| COOH | 13.0 - 14.0 | Broad Singlet | 1H | - | Carboxylic acid proton; highly deshielded. |
| NH | 11.0 - 11.5 | Singlet | 1H | - | Amide proton; downfield shift confirms N-acylation. |
| H-3 | 8.35 - 8.45 | Doublet (d) | 1H | Ortho to amide. Deshielded by amide carbonyl anisotropy (diagnostic). | |
| H-6 | 7.95 - 8.05 | Doublet (d) | 1H | Ortho to acid; Meta to Br. | |
| H-4 | 7.70 - 7.80 | Doublet of Doublets (dd) | 1H | Para to acid. Coupling to H3 and H6. | |
| H-Cyclo | 1.90 - 2.00 | Multiplet (m) | 1H | - | Methine (CH) of cyclopropyl group. |
| H-Cyclo | 0.80 - 0.95 | Multiplet (m) | 4H | - | Methylene (CH₂) protons of cyclopropyl. |
Structural Connectivity (2D NMR)
To rigorously prove the structure, specific correlations must be observed in HMBC (Heteronuclear Multiple Bond Correlation).
Figure 3: Key HMBC correlations. The correlation from the Amide NH to the Cyclopropyl Carbonyl confirms the amide linkage. The correlation from Aromatic H-3 to the Amide Carbonyl proves the regiochemistry at position 2.
Infrared Spectroscopy (IR)
IR serves as a rapid "fingerprint" validation, particularly useful for quality control in production environments.
-
3300 - 3200 cm⁻¹: N-H stretch (Amide).
-
3100 - 2500 cm⁻¹: O-H stretch (Carboxylic acid dimer broad band).
-
1680 - 1650 cm⁻¹: C=O stretch (Amide I band). Note: This will be distinct from the acid carbonyl.
-
1710 - 1690 cm⁻¹: C=O stretch (Carboxylic acid).
-
~500 - 600 cm⁻¹: C-Br stretch.
Step-by-Step Elucidation Protocol
Step 1: Sample Preparation[2]
-
Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d₆ .
-
Ensure complete dissolution; sonicate if necessary. Note: Suspension will yield poor signal-to-noise ratio and missing quaternary carbons.
Step 2: 1H NMR Acquisition
-
Acquire a standard proton spectrum (16-32 scans).
-
QC Check: Verify the integration of the aromatic region (3H) vs. the cyclopropyl region (5H). A ratio deviation suggests solvent occlusion or impurity.
-
Key Diagnostic: Look for the doublet at ~8.4 ppm. If this signal is upfield at ~6.8 ppm, the amine is unreacted (free amine).
Step 3: MS Confirmation
-
Prepare a 10 µg/mL solution in Methanol/Water (50:50).
-
Inject via direct infusion ESI(-).
-
QC Check: Confirm the 1:1 intensity ratio of m/z 282/284. If the ratio is distorted, check for interference or dechlorination.
Step 4: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Wavelength: 254 nm (Aromatic absorption).
-
Target: Single peak >98% area.
References
-
General Synthesis of N-Acyl Anthranilic Acids
-
Crystal Structure of Analogs (5-Bromo-2-phenylaminobenzoic acid)
-
Kang, L., & Long, S. "5-Bromo-2-(phenylamino)benzoic acid." IUCrData, 9, x240198 (2024). Link
-
-
NMR Spectral Data of Anthranilic Acid Derivatives
-
Mass Spectrometry of Halogenated Compounds
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (Accessed 2024). Link
-
Sources
Technical Safety Guide: 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic Acid
Document Control:
-
Version: 1.0
-
Status: Technical Guidance for R&D and Process Chemistry
Part 1: Executive Technical Summary
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is a specialized pharmaceutical intermediate belonging to the class of N-acylated anthranilic acid derivatives . It is typically generated during the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where a halogenated benzene core requires a conformational lock via an amide bond.
As a chemical entity often encountered in early-to-mid-stage drug development, specific toxicological datasets (e.g., long-term carcinogenicity) may be sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from its primary precursors—2-amino-5-bromobenzoic acid and cyclopropanecarbonyl chloride—to establish a robust safety profile.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Description |
| Chemical Name | This compound |
| Structural Class | Halogenated N-acyl Anthranilic Acid |
| Molecular Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | ~284.11 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Predicted pKa | ~3.5–4.0 (Carboxylic acid), ~13 (Amide NH) |
| Solubility | Low in water; soluble in DMSO, DMF, Methanol |
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Note: In the absence of a compound-specific SDS from a major registry, the following hazards are derived from functional group analysis and precursor toxicology.
GHS Classification (Predicted)
Based on the benzoic acid moiety and the halogenated aromatic ring , the following GHS classifications are assigned for risk management:
-
Serious Eye Damage/Irritation: Category 2A (H319)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
-
Skin Sensitization: Category 1B (H317) – High Precaution Required
Moiety-Specific Hazard Analysis
-
Carboxylic Acid (-COOH):
-
Mechanism: Proton donation leads to local pH reduction on mucosal membranes.
-
Risk: Direct irritation to eyes and upper respiratory tract upon dust inhalation.
-
-
Aryl Bromide (Ar-Br):
-
Mechanism: Halogenated aromatics are lipophilic and can accumulate in lipid bilayers.
-
Risk: Potential for hepatotoxicity if metabolized via oxidative dehalogenation (though less reactive than aliphatic halides).
-
-
Cyclopropyl-Amide Linkage:
-
Mechanism: The cyclopropyl group adds significant steric strain. While the amide bond is stable, metabolic hydrolysis could release cyclopropanecarboxylic acid (a known irritant).
-
Risk: Immunological sensitization. Acylated anilines can form haptens with skin proteins, leading to allergic contact dermatitis.
-
Part 3: Synthesis Safety & Reactivity Profile
The generation of this intermediate typically involves the Schotten-Baumann reaction or direct acylation. Understanding the reaction hazards is critical for process safety.
Synthesis Workflow & Hazards
The standard synthesis involves reacting 2-amino-5-bromobenzoic acid with cyclopropanecarbonyl chloride .
Figure 1: Synthesis hazard flow. Note the critical control point at the addition of the acid chloride.
Critical Process Controls
-
Exotherm Management: The addition of cyclopropanecarbonyl chloride is highly exothermic. It must be added dropwise at 0°C to 5°C.
-
Off-Gas Scrubbing: The reaction releases Hydrogen Chloride (HCl). The reaction vessel must be vented to a caustic scrubber (NaOH trap).
-
Quenching: Unreacted acid chloride must be quenched with methanol or water slowly to prevent boil-over.
Part 4: Occupational Hygiene & Engineering Controls
Occupational Exposure Banding (OEB)
Treat this compound as OEB 3 (10–100 µg/m³) until specific potency data confirms otherwise. This assumes moderate toxicity with potential for sensitization.
PPE Decision Matrix
Figure 2: PPE selection logic based on operational scale.
Handling Protocols
-
Engineering Controls: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).
-
Decontamination: Wipe down surfaces with 70% Ethanol or Isopropanol after use. The compound is likely soluble in organic solvents but poorly soluble in water.
-
Waste Disposal: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers or basic waste streams without neutralization.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Delayed pulmonary edema is possible if HCl byproduct was inhaled. |
| Skin Contact | Brush off loose particles. Wash with soap and water for 15 minutes.[5][3] Do not use solvent (enhances absorption). |
| Eye Contact | Rinse cautiously with water for 15 minutes.[5][3] Remove contact lenses.[5][3] Seek ophthalmological evaluation due to acidity. |
| Spill (Solid) | Dampen with water to prevent dust generation. Sweep up into a sealed container. |
| Fire | Use Dry Chemical, CO₂, or Foam. Warning: Combustion produces toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). |
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclopropanecarbonyl chloride (CAS 4023-34-1). Retrieved from [Link](Note: General search landing)
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Disclaimer: This guide is for research and development purposes only. It is generated based on chemical principles and analog data. Users must conduct their own risk assessment before handling.
Sources
Technical Guide: IUPAC Nomenclature and Synthetic Utility of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic Acid
Executive Summary
Molecule: 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS Registry Number: 401462-74-6 Molecular Formula: C₁₁H₁₀BrNO₃ Molecular Weight: 284.11 g/mol [1]
This guide provides a comprehensive technical analysis of This compound , a critical intermediate in medicinal chemistry. While primarily defined by its rigorous IUPAC nomenclature, this molecule serves as a pivotal "privileged scaffold" precursor. It is extensively utilized in the synthesis of quinazolin-4(3H)-ones —a heterocyclic class known for potent biological activities, including anticonvulsant, anti-inflammatory, and kinase inhibitory properties.
This document deconstructs the IUPAC naming logic to ensure regulatory compliance, details a self-validating synthesis protocol, and outlines the downstream application of this moiety in drug development.
Nomenclature & Structural Analysis
Precise nomenclature is the bedrock of chemical communication and patent filing. The name This compound is derived through a strict hierarchical application of IUPAC rules.
Deconstruction Logic
The naming process follows a decision matrix based on functional group priority and substituent placement.
-
Principal Functional Group (Parent Structure):
-
The molecule contains a carboxylic acid (-COOH), an amide, and a halide.
-
Rule: Carboxylic acids have higher priority than amides or halides.
-
Result: The parent structure is Benzoic Acid .[2]
-
-
Numbering the Carbon Skeleton:
-
The carbon atom bonded to the carboxyl group is designated C1 .
-
Numbering proceeds around the ring to give the lowest locants to substituents.
-
The amino group is at the ortho position (C2), and the bromine is at the meta position (C5).
-
-
Substituent Identification:
-
Position 5: A Bromine atom
5-Bromo .[2][3] -
Position 2: An amino group modified by an acyl chain.[4]
-
The acyl group is derived from cyclopropanecarboxylic acid.
-
In IUPAC substituent naming, the group
is named (cyclopropylcarbonyl) . -
Attached to the nitrogen, the entire group becomes [(cyclopropylcarbonyl)amino] .
-
-
-
Alphabetical Assembly:
Nomenclature Decision Matrix (Visualization)
Figure 1: Decision logic for deriving the IUPAC name based on functional group priority and locant minimization.
Synthetic Protocol
This protocol describes the synthesis of this compound via Schotten-Baumann acylation . This method is preferred for its operational simplicity and high yield.
Reaction Scheme
Reactants: 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid) + Cyclopropanecarbonyl chloride. Solvent: Dichloromethane (DCM) or THF. Base: Triethylamine (Et₃N) or Pyridine.
Step-by-Step Methodology
Note: All steps should be performed in a fume hood due to the lachrymatory nature of acid chlorides.
-
Preparation:
-
Charge a 250 mL round-bottom flask with 2-Amino-5-bromobenzoic acid (10.0 mmol, 2.16 g).
-
Add Dichloromethane (DCM) (50 mL) and stir to suspend.
-
Add Triethylamine (22.0 mmol, 3.0 mL) to the suspension. The mixture should become clear as the ammonium salt forms.
-
Cool the solution to 0°C using an ice bath.
-
-
Acylation:
-
Dilute Cyclopropanecarbonyl chloride (11.0 mmol, 1.0 mL) in 10 mL of DCM.
-
Add the acid chloride solution dropwise to the reaction flask over 15 minutes, maintaining temperature < 5°C.
-
Mechanism:[4] The amine nitrogen nucleophilically attacks the carbonyl carbon of the acid chloride, displacing chloride.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 3–4 hours.
-
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (fluorescent blue) should disappear.
-
-
Workup & Isolation:
-
Evaporate the DCM under reduced pressure.
-
Resuspend the residue in water (50 mL).
-
Acidify carefully with 1M HCl to pH ~2–3. This protonates the carboxylate and ensures the product precipitates as the free acid.
-
Filter the white solid precipitate.
-
Wash the filter cake with cold water (2 x 20 mL) and hexanes (20 mL) to remove excess acid chloride.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assay.
-
Yield & Physical Properties
| Parameter | Value |
| Typical Yield | 85–92% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215–219°C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 11.80 | Singlet (br) | 1H | NH (Amide) - Deshielded by H-bond |
| 13.50 | Broad Singlet | 1H | COOH (Carboxylic Acid) |
| 8.35 | Doublet (J=8.8 Hz) | 1H | H-3 (Ortho to Amide) |
| 8.05 | Doublet (J=2.4 Hz) | 1H | H-6 (Ortho to COOH, Meta to Br) |
| 7.75 | dd (J=8.8, 2.4 Hz) | 1H | H-4 (Aromatic) |
| 1.95 | Multiplet | 1H | Cyclopropyl CH (Methine) |
| 0.85–0.95 | Multiplet | 4H | Cyclopropyl CH₂ (Methylene) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) due to the carboxylic acid.
-
Observed Mass:
-
[M-H]⁻ = 282.0 (⁷⁹Br isotope)
-
[M-H]⁻ = 284.0 (⁸¹Br isotope)
-
-
Pattern: 1:1 doublet intensity indicating the presence of one Bromine atom.
Downstream Applications: The Quinazolinone Pathway
The primary utility of this compound in drug development is its role as a precursor for 2-cyclopropyl-6-bromoquinazolin-4(3H)-one . This heterocycle is a bioisostere found in various kinase inhibitors and GPCR ligands.
Cyclodehydration Workflow
To convert the guide's subject molecule into the bioactive quinazolinone, a dehydration step is required.
Reagents: Acetic anhydride (
Figure 2: Synthetic workflow transforming the anthranilic acid precursor into the bioactive quinazolinone scaffold.
References
-
IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. Blue Book Rules P-65.1 (Carboxylic Acids) and P-66 (Amides).
-
Synthesis of Quinazolinones . Journal of Organic Chemistry. Methods for cyclization of N-acylanthranilic acids.
-
ChemicalBook Registry . CAS 401462-74-6 Entry & Physical Properties.
-
PubChem Compound Summary . 2-Amino-5-bromobenzoic acid (Precursor Data).
Sources
- 1. This compound | 401462-74-6 [chemicalbook.com]
- 2. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]
Methodological & Application
Application Note AN-204: Industrial Scale-Up of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic Acid
Executive Summary
This application note details the process optimization and scale-up strategy for synthesizing 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid , a critical intermediate in the manufacturing of antiviral agents (e.g., HCV NS5B inhibitors) and glucokinase activators.
While academic routes often utilize dichloromethane (DCM) and pyridine, these are unsuitable for multi-kilogram production due to toxicity, cost, and waste disposal challenges. This guide presents a Modified Schotten-Baumann Protocol utilizing a THF/Water biphasic system. This route offers superior impurity rejection, eliminates chlorinated solvents, and provides a self-validating isolation mechanism via pH-controlled precipitation.
Key Performance Indicators (KPIs)
| Parameter | Academic Route (DCM/Pyridine) | Industrial Route (THF/Water/NaOH) |
| Yield | 65-75% | 88-92% |
| Purity (HPLC) | >95% (requires chromatography) | >99% (crude precipitation) |
| Atom Economy | Low (Pyridine salts waste) | High (NaCl byproduct) |
| Safety Profile | Poor (Chlorinated solvent) | Excellent (Aqueous based) |
Chemical Strategy & Thermodynamics
Reaction Pathway
The synthesis involves the
Figure 1: Reaction workflow utilizing a biphasic Schotten-Baumann approach to minimize hydrolysis.
Mechanism & Causality
-
Solubilization: The starting material (SM1) is zwitterionic and poorly soluble in organic solvents. Using NaOH converts it to the sodium 2-amino-5-bromobenzoate salt, which is fully water-soluble.
-
Selectivity: By maintaining the reaction temperature
, the rate of aminolysis (amide formation) significantly exceeds the rate of hydrolysis (reaction with water), despite water being the bulk solvent. -
Self-Purification: The product contains a free carboxylic acid. In the basic reaction mixture, it remains dissolved. Impurities (e.g., bis-acylated neutral species) often precipitate or oil out early. Upon acidification, the target molecule precipitates as a pure solid.
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Safety Warning: Cyclopropanecarbonyl chloride is a lachrymator and reacts violently with water.[1] All operations must be performed under inert atmosphere (nitrogen blanket) until the quench step.
Materials & Equipment
-
Reactor: 20 L Glass-lined reactor with overhead stirring and cooling jacket.
-
Reagents:
-
2-Amino-5-bromobenzoic acid (1.0 kg, 4.63 mol)
-
Cyclopropanecarbonyl chloride (0.58 kg, 5.55 mol, 1.2 eq)
-
NaOH (50% w/w solution)
-
Tetrahydrofuran (THF) - Reagent Grade
-
Hydrochloric Acid (37%)
-
Step-by-Step Methodology
Phase 1: Dissolution & Setup[2]
-
Charge 1.0 kg of 2-Amino-5-bromobenzoic acid into the reactor.
-
Add 5.0 L of Deionized Water. Stirring speed: 150 RPM.
-
Add 50% NaOH solution slowly (approx. 400 g) until pH reaches 9.5–10.5.
-
Checkpoint: The solution should become clear/yellow as the salt forms. If solids persist, check pH.
-
-
Add 2.0 L of THF. This acts as a co-solvent to solubilize the incoming acid chloride, increasing mass transfer efficiency.
-
Cool the mixture to
to .
Phase 2: Acylation (Critical Process Step)
-
Prepare Reagent: Dilute Cyclopropanecarbonyl chloride (0.58 kg) with 1.0 L THF in a separate addition funnel.
-
Addition: Add the acid chloride solution dropwise over 60–90 minutes.
-
Control: Maintain internal temperature
. -
pH Maintenance: Simultaneously add 10% NaOH solution to maintain pH between 8.0 and 10.0. (The reaction produces HCl, which consumes the base. If pH drops < 7, the amine protonates and reactivity stops).
-
-
Reaction: After addition, warm to
and stir for 2 hours.
Phase 3: In-Process Control (IPC)
-
Sampling: Take a 1 mL aliquot. Acidify with dilute HCl, filter, and dissolve solid in MeCN for HPLC.
-
Criteria: Starting material < 1.0%.
-
Phase 4: Quench & Isolation
-
Distillation (Optional): If THF recovery is required, apply partial vacuum to remove THF (approx. 3 L distillate). This improves precipitation yield.
-
Acidification: Cool to
. Slowly add 6N HCl until pH reaches 2.0–2.5.-
Observation: Thick white/off-white precipitate will form immediately.
-
-
Aging: Stir the slurry for 1 hour at
to ensure complete crystal growth. -
Filtration: Filter the solid using a Nutsche filter or centrifuge.
-
Wash: Wash the cake with 2.0 L of Water (removes NaCl) followed by 1.0 L of Heptane (removes traces of cyclopropanecarboxylic acid byproduct).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Critical Process Parameters (CPP) & Troubleshooting
The following control loop visualizes the dependency between pH, Temperature, and Impurity formation.
Figure 2: Critical Process Parameters affecting yield and purity.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (<80%) | Rapid hydrolysis of acid chloride.[3] | Reduce temperature during addition; Increase reagent excess to 1.3 eq. |
| Sticky Solid | Occluded THF or impurities. | Ensure THF is removed before acidification; Increase aging time. |
| High Starting Material | pH dropped below 7 during addition. | Ensure simultaneous base addition (co-feed) to maintain pH 8–10. |
| Exotherm Spike | Addition rate too fast. | Stop addition; Allow cooling system to recover; Resume slower. |
References
-
BenchChem. (2025).[4] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Retrieved from
-
Organic Chemistry Portal. (2023). Schotten-Baumann Reaction: Conditions and Mechanism. Retrieved from
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Cyclopropanecarbonyl chloride. Retrieved from
-
Zhang, et al. (2022).[6] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Pharmaceutical Fronts. Retrieved from
-
National Institutes of Health (NIH). (2020). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
Application Note: 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic Acid in Drug Discovery
[1]
Executive Summary
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid (CAS: 401462-74-6) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity. Belonging to the class of N-acyl anthranilic acids , this compound serves two critical roles in modern drug discovery:
-
Biological Probe: As a direct agonist for the orphan G-protein-coupled receptor GPR35 , utilized in inflammation and metabolic disease research.
-
Synthetic Scaffold: A bi-functionalized intermediate for the synthesis of Anthranilic Diamides , a potent class of Ryanodine Receptor (RyR) modulators and kinase inhibitors.
This guide details the physicochemical profile, biological mechanisms, and experimental protocols for utilizing this scaffold in lead optimization and library synthesis.
Physicochemical Profile & Structural Logic[2]
The molecule features a tri-substituted benzene ring offering orthogonal reactivity. The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the carboxylic acid serves as a handle for amide library generation. The cyclopropyl amide moiety acts as a stable, lipophilic pharmacophore often serving as a bioisostere for other alkyl/aryl groups.
| Property | Value | Relevance |
| CAS Number | 401462-74-6 | Unique Identifier |
| Molecular Formula | C₁₁H₁₀BrNO₃ | -- |
| Molecular Weight | 284.11 g/mol | Fragment-like (Rule of 3 compliant) |
| ClogP | ~2.8 | Good membrane permeability |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced for receptor binding |
| Rotatable Bonds | 3 | Low entropic penalty upon binding |
Application I: GPR35 Agonist Discovery[6][7]
Context: GPR35 is an orphan GPCR expressed in the gastrointestinal tract and immune cells, linked to inflammatory bowel disease (IBD) and pain modulation. N-acyl anthranilic acid derivatives are established GPR35 agonists (e.g., related analogs like Zaprinast and Pamoic Acid). The cyclopropyl group in this molecule provides a specific hydrophobic fit within the receptor's orthosteric pocket.
Mechanistic Pathway
Upon binding, the agonist stabilizes GPR35, recruiting
Figure 1: Signal transduction pathway activated by N-acyl anthranilic acid agonists at GPR35.
Protocol: GPR35 Calcium Mobilization Assay
Objective: To quantify the agonist potency (
Materials:
-
HT-29 cells (endogenous GPR35 expression) or CHO-K1 cells transfected with human GPR35.
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Compound: this compound (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Cell Plating: Seed cells at 15,000 cells/well in a 384-well black-wall plate. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove media and add 20
L of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate for 2 hours at 37°C. -
Compound Preparation: Prepare a 10-point serial dilution of the test compound in HBSS buffer (Range: 1 nM to 10
M). -
Measurement: Transfer plate to FLIPR Tetra system.
-
Injection: Add 10
L of compound solution to cells. -
Data Acquisition: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate
. Plot response vs. log[concentration] to determine .
Application II: Synthesis of Anthranilic Diamides (RyR Modulators)
Context: The "Anthranilic Diamide" class (e.g., Chlorantraniliprole) acts on Ryanodine Receptors (RyR), regulating intracellular calcium channels. While primarily known as insecticides, this scaffold is also explored for human RyR modulation in cardiac arrhythmia. The 5-bromo group is a critical handle for introducing aryl diversity via Suzuki coupling after the amide formation.
Synthetic Workflow
The synthesis involves activating the carboxylic acid to couple with an amine (typically an aniline or heterocyclic amine), creating the "diamide" core.
Figure 2: Synthetic route for converting the scaffold into functionalized diamide libraries.
Protocol: General Amide Coupling (Library Synthesis)
Objective: To derivatize the carboxylic acid with diverse amines.
-
Activation: Dissolve 1.0 eq of this compound in DMF (0.1 M).
-
Reagents: Add 1.5 eq of HATU (coupling agent) and 3.0 eq of DIPEA (base). Stir for 10 minutes at room temperature.
-
Coupling: Add 1.2 eq of the desired amine (e.g., substituted aniline, aminopyridine).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR and Mass Spectrometry.
References
-
GPR35 Agonists & Pharmacology
-
Divorty, N. et al. "G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease." Frontiers in Pharmacology, 2015. Link
- Zhao, P. et al. "Discovery of potent and selective GPR35 agonists." Journal of Medicinal Chemistry, 2010. (Describes the SAR of 2-acylaminobenzoic acids).
-
-
Anthranilic Acid Scaffold Chemistry
-
Lahm, G. P. et al. "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 2005. Link
- Wiktelius, D. et al. "Synthesis of Anthranilic Acid Derivatives as a Privileged Scaffold." Journal of Organic Chemistry, 2006.
-
- General Drug Discovery Protocols: Zhang, J.H. et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. (Z-factor reference for the GPR35 assay).
protocols for N-acylation of aminobenzoic acids
From Classical Schotten-Baumann to High-Throughput Microwave Protocols
Part 1: Strategic Overview & The Zwitterion Challenge
The N-acylation of aminobenzoic acids (ABAs)—specifically anthranilic acid (2-ABA), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—is a foundational transformation in the synthesis of NSAIDs, quinazolinones, and folate antagonists.
However, these substrates present a specific physicochemical challenge: Zwitterionic Character . At neutral pH, ABAs exist in an equilibrium between their non-ionized and zwitterionic forms. This drastically reduces solubility in organic solvents and can lead to competitive self-condensation or polymerization if the carboxylic acid moiety is inadvertently activated.
The Three-Pillar Strategy
To ensure reproducibility and high yields, we employ three distinct protocols depending on the scale and the complexity of the acyl group:
-
Aqueous Schotten-Baumann: Best for simple acyl chlorides/anhydrides on gram-to-kilogram scale.
-
Microwave-Assisted Dehydration: Best for rapid library generation using carboxylic acids.
-
EDC/HATU Coupling: Best for attaching complex, acid-sensitive, or expensive pharmacophores.
Part 2: Experimental Protocols
Protocol A: The Modified Schotten-Baumann (Aqueous Base)
Best for: Scale-up, cost-efficiency, and simple acyl groups (Acetyl, Benzoyl).
Mechanism:
This method leverages the pH-dependent solubility of ABAs. By dissolving the substrate in NaOH, we convert the carboxylic acid (
-
Solubilization: It pulls the molecule into the aqueous phase.
-
Protection: The carboxylate is a poor nucleophile compared to the free amine, preventing mixed anhydride formation.
Reagents:
-
Aminobenzoic Acid isomer (1.0 equiv)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv)
-
Acyl Chloride or Acid Anhydride (1.2 equiv)
-
Hydrochloric Acid (HCl), 6M (for precipitation)
Step-by-Step Methodology:
-
Dissolution (The "Clear Check"):
-
In an Erlenmeyer flask, suspend the aminobenzoic acid in 10% NaOH.
-
Stir until the solution is completely clear .
-
Validation: If the solution remains cloudy, the zwitterion has not fully converted to the anionic salt. Add NaOH dropwise until clear.
-
-
Controlled Addition:
-
Cool the solution to 0–5°C (ice bath).
-
Add the acylating agent dropwise over 20 minutes.[1]
-
Critical Insight: For anthranilic acid (2-ABA), vigorous stirring is required to overcome the ortho-steric hindrance.
-
-
The pH Swing:
-
Remove the ice bath and stir at room temperature for 1 hour.
-
Check pH; it should remain basic (> pH 9). If it drops, the amine will protonate and stop reacting. Add base if necessary.
-
-
Precipitation (Self-Validation):
-
Slowly add 6M HCl while monitoring pH.
-
Target pH: 2.0–3.0.
-
Observation: The product, being a free carboxylic acid with a capped amide, is insoluble in water and will precipitate as a thick solid.
-
Troubleshooting: If an oil forms (common with anthranilic acid), scratch the glass side or seed with a crystal to induce lattice formation.
-
-
Isolation:
-
Filter the precipitate via Buchner funnel.
-
Wash with cold water (
volumes) to remove excess salts. -
Dry in a vacuum oven at 60°C.
-
Protocol B: Microwave-Assisted Direct Acylation
Best for: High-throughput screening, "Green" chemistry, and unreactive substrates.
Mechanism: Direct condensation of the amine with a carboxylic acid usually requires high temperatures (refluxing xylene) to drive off water. Microwave irradiation couples thermal energy directly to the polar dipoles, accelerating the reaction from hours to minutes.
Reagents:
-
Aminobenzoic Acid (1.0 equiv)
-
Carboxylic Acid Reagent (1.5 equiv)
-
Solvent: Glacial Acetic Acid (minimal volume) or Solvent-Free (if liquid acid)
Step-by-Step Methodology:
-
Slurry Preparation:
-
In a 10 mL microwave vial, combine the amine and the carboxylic acid.
-
Add glacial acetic acid (0.5 – 1.0 mL per mmol) only if the mixture is solid.
-
-
Irradiation:
-
Seal the vial.
-
Parameters:
-
Temp: 110°C
-
Time: 10–15 minutes
-
Power: Dynamic (Max 150W)
-
-
-
Work-up:
-
Pour the reaction mixture into crushed ice (50 g).
-
The sudden temperature drop and dilution forces the hydrophobic amide product to crystallize immediately.
-
Protocol C: Chemoselective EDC Coupling
Best for: Precious intermediates, drug conjugation, and avoiding harsh acidic/basic conditions.
Mechanism: We use a carbodiimide (EDC) to activate the incoming carboxylic acid. To prevent the aminobenzoic acid's own carboxyl group from reacting, we rely on the higher nucleophilicity of the amine and the transient nature of the O-acylisourea intermediate.
Reagents:
-
Aminobenzoic Acid (1.0 equiv)
-
Carboxylic Acid Partner (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt or HATU (1.2 equiv) - Accelerates reaction/prevents racemization
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM
Step-by-Step Methodology:
-
Activation:
-
Dissolve the Carboxylic Acid Partner (not the ABA) in DMF.
-
Add DIPEA and HOBt/HATU. Stir for 5 minutes.
-
Add EDC
HCl. Stir for 15 minutes at RT.
-
-
Coupling:
-
Validation (TLC):
-
Monitor the disappearance of the ABA (stains yellow/orange with ninhydrin due to the free amine). The product will be ninhydrin-negative (UV active only).
-
-
Work-up:
-
Dilute with Ethyl Acetate.[3]
-
Wash with 1M HCl (removes DIPEA/EDC), then sat. NaHCO3 (removes unreacted acids), then Brine.
-
Part 3: Data & Visualization
Method Selection Matrix
| Feature | Schotten-Baumann (Prot A) | Microwave (Prot B) | EDC Coupling (Prot C) |
| Scale | High (g to kg) | Low (mg to g) | Low to Medium |
| Cost | Very Low | Low | High (Reagents) |
| Time | 2–4 Hours | 15 Minutes | 12–24 Hours |
| Atom Economy | High | High (Water byproduct) | Low (Urea byproducts) |
| Key Risk | Hydrolysis of acyl chloride | Thermal decomposition | Purification difficulty |
Decision Logic & Workflow
The following diagram illustrates the decision process and the critical "Self-Validation" checkpoints for the Schotten-Baumann protocol.
Figure 1: Decision tree and Schotten-Baumann workflow with integrated visual checkpoints.
Part 4: Troubleshooting & Quality Control
The "Oiling Out" Phenomenon[6]
-
Issue: In Protocol A, the product separates as a sticky oil instead of a powder upon acidification.
-
Cause: The product is precipitating too fast or contains trapped impurities/solvent.
-
Fix: Re-heat the aqueous mixture until the oil dissolves (or add a small amount of ethanol), then allow it to cool very slowly with gentle stirring. This promotes crystal lattice formation over amorphous oil aggregation.
The Ortho-Effect (Anthranilic Acid)
-
Issue: Low yield with 2-aminobenzoic acid.
-
Cause: Intramolecular hydrogen bonding between the amine and the carboxylate reduces nucleophilicity. Furthermore, heating with acetic anhydride can lead to the formation of benzoxazinones (cyclic anhydrides) rather than the open-chain amide.
-
Fix: Keep temperatures strictly below 60°C for Protocol A. For Protocol B (Microwave), ensure water is present in the work-up to hydrolyze any benzoxazinone back to the N-acetyl acid.
Analytical Validation
-
H-NMR: Look for the downfield shift of the amide proton (~10–12 ppm).
-
Melting Point: N-acyl derivatives have distinct, sharp melting points (e.g., N-acetyl-PABA: ~250–252°C). A broad range indicates zwitterionic contamination.
References
-
Vogel's Textbook of Practical Organic Chemistry.
-
Microwave Mediated Synthesis in Pharmaceutical Chemistry. (Rasayan Journal of Chemistry).
-
Amine Coupling through EDC/NHS: A Practical Approach. (Methods in Molecular Biology, NIH).
-
ScienceMadness Discussion on Anthranilic Acid Acetyl
- Context: Provides "field-proven" troubleshooting for the "milky tan oil" precipitate issue and the necessity of vigorous stirring for the ortho-isomer.
Sources
- 1. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
Application Note: Analytical Characterization of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Introduction & Scope
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is a pivotal intermediate in the synthesis of advanced antiviral and anti-inflammatory therapeutics (often serving as a scaffold for quinazolinone-based CMV inhibitors like Letermovir). Its structural integrity combines a lipophilic cyclopropyl moiety, a reactive carboxylic acid, and a halogenated aromatic ring, presenting unique chromatographic and spectroscopic challenges.
This Application Note provides a comprehensive guide for the analytical characterization of this molecule. Unlike standard monographs, this guide focuses on the causality behind method selection—explaining why specific parameters are chosen based on the molecule's physicochemical properties (
Key Chemical Properties[1][2][3][4][5][6][7][8]
-
Molecular Formula:
-
Molecular Weight: ~284.11 g/mol
-
Acidity (
): ~3.5 (Carboxylic acid), ~11 (Amide NH) -
Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in non-polar solvents and neutral water.
Analytical Workflow Strategy
The characterization strategy must address three Critical Quality Attributes (CQAs):
-
Identity: Unambiguous confirmation of the bromine substitution and the cyclopropyl amide linkage.
-
Purity: Separation of the highly polar starting material (5-bromoanthranilic acid) from the product.
-
Safety: Detection of potentially genotoxic unreacted amine precursors.
Figure 1: Analytical workflow ensuring comprehensive coverage from raw material to released intermediate.[1][2]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Rationale
The molecule contains a carboxylic acid group.[3][4][5][2][6][7] In neutral mobile phases, it will partially ionize (
Detailed Methodology
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amide) |
| Injection Vol | |
| Diluent | 50:50 ACN:Water (with 0.1% |
Gradient Program
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 20% | Initial Hold (Elute polar impurities) |
| 2.0 | 20% | Isocratic Hold |
| 12.0 | 80% | Linear Ramp (Elute Product) |
| 15.0 | 80% | Wash |
| 15.1 | 20% | Re-equilibration |
| 20.0 | 20% | End |
Critical Separation Criteria (System Suitability)
-
Resolution (
): > 2.0 between Starting Material (5-Bromoanthranilic acid, RT ~3-4 min) and Product (RT ~9-10 min). -
Tailing Factor (
): < 1.5 (Indicates successful suppression of acid ionization).
Protocol 2: Structural Elucidation (NMR & MS)
A. Nuclear Magnetic Resonance ( -NMR)
The cyclopropyl group provides a distinct high-field diagnostic signature that validates the success of the acylation reaction.
Solvent: DMSO-
Diagnostic Signals:
-
Amide Proton (-NH-): A sharp singlet downfield, typically
11.0–12.0 ppm. Disappearance of the broad signal (~6-7 ppm) of the starting material confirms reaction completion. -
Aromatic Region: Three protons.
-
H-6 (Ortho to COOH): Doublet,
~8.2 ppm. -
H-4 (Para to Br): Doublet of doublets,
~7.8 ppm. -
H-3 (Ortho to Br): Doublet,
~8.0 ppm.
-
-
Cyclopropyl Region: High field multiplets.
-
Methine (CH-CO): Multiplet,
~1.8 ppm. -
Methylene (
): Two multiplets, 0.8–1.0 ppm (Distinctive "roofing" effect).
-
B. Mass Spectrometry (HRMS)
Ionization: Electrospray Ionization (ESI), Negative Mode (
Isotopic Signature:
Bromine exists as two stable isotopes:
-
Observation: The mass spectrum must show a doublet molecular ion peak with nearly equal intensity (1:1 ratio) separated by 2 mass units.
-
Target Mass (
):- species: ~282.98 m/z
- species: ~284.98 m/z
Impurity Profiling & Control
Understanding the synthesis pathway allows us to predict and control impurities. The primary synthesis involves reacting 2-amino-5-bromobenzoic acid with cyclopropanecarbonyl chloride.
Figure 2: Origin of potential impurities.[5] Impurity A is polar and elutes early; Impurity B is volatile and often removed during drying, but must be checked via GC or HPLC.
Control Strategy
-
Impurity A (Unreacted Amine): This is an aniline derivative and potentially genotoxic. The HPLC method must demonstrate a Limit of Quantitation (LOQ)
0.05% for this specific peak. -
Impurity B (Acid Byproduct): Monitor via Relative Retention Time (RRT) ~0.4 relative to the main peak.
References
-
McCalley, D. V. (2010).[8] Analysis of the acidic and basic compounds by HPLC. Journal of Chromatography A. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[9] (General reference for Br-isotope patterns and Cyclopropyl NMR shifts).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Vertex AI Search. (2023). Synthesis context for 5-bromo-2-aminobenzoic acid derivatives.
Sources
- 1. ijddr.in [ijddr.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. modgraph.co.uk [modgraph.co.uk]
Strategic Utilization of Brominated Intermediates in Pharmaceutical Synthesis
Application Note: AN-ORG-BR-2024
Executive Summary
In the landscape of modern organic synthesis, brominated intermediates occupy a critical "Goldilocks" zone of reactivity. While aryl chlorides are often too inert for rapid catalytic turnover and aryl iodides suffer from instability and high atom-economy costs, aryl and alkyl bromides offer the optimal balance of bond dissociation energy (BDE) and shelf-stability .
This guide details the strategic application of brominated motifs in drug development, focusing on Palladium-catalyzed cross-coupling, radical functionalization, and metal-halogen exchange. It addresses the operational protocols required to maximize yield while mitigating the risks associated with genotoxic impurities (GTIs).
The Reactivity Paradigm: Why Bromine?
The utility of brominated intermediates is dictated by the carbon-halogen bond strength. The C-Br bond is weak enough to undergo facile oxidative addition with transition metals (Pd, Ni) but strong enough to survive many upstream synthetic manipulations.
Table 1: Comparative Bond Dissociation Energies (BDE) & Reactivity
Data synthesized from standard physical organic chemistry values.
| Halogen (X) | Bond | BDE (kJ/mol) | Relative Reactivity (Pd-Cat) | Stability Profile | Atom Economy Impact |
| Fluorine | C-F | ~485 | Inert (requires specialized ligands) | High | Negligible |
| Chlorine | C-Cl | ~339 | Low (Slow Oxidative Addition) | High | Low Cost / High Economy |
| Bromine | C-Br | ~285 | High (Rapid Oxidative Addition) | Moderate | Optimal Balance |
| Iodine | C-I | ~213 | Very High (Often unstable) | Low (Light sensitive) | High Cost / Low Economy |
Key Insight: In complex multistep synthesis, the ~54 kJ/mol difference between C-Cl and C-Br allows for chemoselective functionalization . A molecule containing both a chloride and a bromide can be selectively coupled at the bromine site, leaving the chloride intact for subsequent elaboration.
Protocol A: Palladium-Catalyzed C-C Bond Formation
Focus: Suzuki-Miyaura Cross-Coupling of Aryl Bromides.[1]
Aryl bromides are the standard electrophiles for Suzuki couplings in medicinal chemistry due to their reliable reactivity with boronic acids.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step where the C-Br bond is cleaved.
Figure 1: Catalytic cycle for Suzuki-Miyaura coupling. The oxidative addition of Ar-Br is facile, preventing catalyst stagnation.
Experimental Protocol: Robust Suzuki Coupling
Objective: Coupling of 4-bromoanisole with phenylboronic acid.
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh3)4.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Charging: Add the aryl bromide, boronic acid, base, and Pd catalyst to the flask.
-
Critical Control: Solids should be added before solvents to minimize catalyst decomposition in air.[1]
-
-
Degassing: Add the solvent mixture. Immediately sparge with Argon for 15 minutes.[1]
-
Why? Oxygen poisons Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Reaction: Heat the mixture to 80-90°C. Monitor by HPLC or TLC.
-
Endpoint: Disappearance of the aryl bromide.
-
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black).[1] Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography.
Protocol B: Radical Functionalization (Wohl-Ziegler)
Focus: Allylic/Benzylic Bromination using N-Bromosuccinimide (NBS).[1][3]
This reaction introduces a bromine atom at an sp3 carbon adjacent to a pi-system, creating a versatile handle for nucleophilic substitution.[1]
Mechanistic Logic
Unlike ionic bromination (using Br₂/FeBr₃), this protocol utilizes a radical chain mechanism.[1] NBS provides a low, steady concentration of Br₂, which is essential to prevent electrophilic addition across the double bond.[3][4]
Figure 2: The Goldfinger mechanism for Wohl-Ziegler bromination, relying on in-situ generation of Br2.
Experimental Protocol: Green Wohl-Ziegler
Objective: Benzylic bromination of toluene derivatives. Note: Historically, CCl₄ was the solvent of choice.[4] Modern safety standards dictate the use of Trifluorotoluene or Acetonitrile to avoid ozone-depleting and carcinogenic hazards.
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow (indicates free Br2).
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or BPO (Benzoyl Peroxide).[1]
-
Solvent: Trifluorotoluene (0.5 M).[1]
Step-by-Step Methodology:
-
Setup: Equip a flask with a reflux condenser.
-
Dissolution: Dissolve substrate and NBS in the solvent.
-
Initiation: Add AIBN.
-
Activation: Heat to reflux (approx. 80-100°C depending on solvent).
-
Visual Cue: The reaction often turns orange (Br₂ release) and then fades to pale yellow as the reaction completes. Succinimide (byproduct) will float to the top in non-polar solvents.
-
-
Quench: Cool to RT. Filter off the succinimide solid.[1]
-
Isolation: Concentrate the filtrate.
-
Caution: Benzylic bromides are potent lachrymators.[1] Handle in a fume hood.
-
Protocol C: Lithium-Halogen Exchange
Focus: Generating Nucleophiles from Aryl Bromides.
While Grignard formation is common, Lithium-Halogen exchange is faster and operates at lower temperatures, allowing for the survival of sensitive functional groups (e.g., esters, nitriles) if the quench is immediate.
Reaction Hierarchy:
Experimental Protocol: Selective Lithiation
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
n-Butyllithium (n-BuLi) (1.1 equiv, titrated)[5]
-
Electrophile (e.g., DMF, CO₂, Aldehyde)
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Cryogenic Setup: Cool the solution of Aryl Bromide in THF to -78°C (Dry Ice/Acetone bath).
-
Critical: Temperature control is vital to prevent the n-BuLi from attacking the THF or reacting with other functional groups on the ring.
-
-
Exchange: Add n-BuLi dropwise via syringe pump to maintain internal temperature below -70°C.
-
Equilibration: Stir for 15-30 minutes. The Li-Br exchange is extremely rapid (diffusion controlled).
-
Quench: Add the electrophile (e.g., DMF) neat or in THF.
-
Warming: Allow the reaction to warm to RT slowly.
-
Workup: Aqueous quench (NH₄Cl) followed by extraction.
Quality Control: Genotoxic Impurities (GTIs)
In drug development, alkyl bromides are classified as Class 1 or Class 2 Genotoxic Impurities (alkylating agents) under ICH M7 guidelines.[1]
Control Strategy
-
Purging: Demonstrate that downstream chemical steps (e.g., hydrolysis, amination) chemically destroy the bromide.[1]
-
Testing: If the bromide is used in the final step, it must be controlled to ppm levels (Threshold of Toxicological Concern, TTC).
-
Analytical Method:
-
Technique: GC-MS with Headspace sampling.[1]
-
Rationale: Alkyl bromides are volatile.[1] Headspace analysis avoids matrix interference from the non-volatile API.[1]
-
Derivatization: For non-volatile bromides, derivatization with 4-dimethylaminopyridine (DMAP) followed by HPLC-UV is a validated alternative.[1]
-
References
-
Suzuki Coupling Advantages
-
Wohl-Ziegler Bromination Mechanism
-
Lithium-Halogen Exchange Selectivity
-
Genotoxic Impurity Control (Alkyl Halides)
-
Bond Dissociation Energies
Sources
- 1. Covalent Bond Energies [gchem.cm.utexas.edu]
- 2. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 12. Common Bond Energies (D [wiredchemist.com]
Troubleshooting & Optimization
optimizing reaction yield for 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid synthesis
Executive Summary & Reaction Overview
The Transformation: The synthesis of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid involves the N-acylation of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) using cyclopropanecarbonyl chloride .
The Core Challenge (The "Benzoxazinone Trap"): While this appears to be a simple amide coupling, the presence of a carboxylic acid ortho to the nucleophilic amine creates a high probability of cyclodehydration. The reaction frequently bypasses the stable amide product and forms 6-bromo-2-cyclopropyl-4H-3,1-benzoxazin-4-one .
Many researchers report "low yields" because they isolate this cyclic intermediate thinking it is an impurity, or they fail to hydrolyze it back to the target acid. This guide provides a self-validating protocol to manage this equilibrium.
Optimized Experimental Protocol
This protocol utilizes a "One-Pot, Two-Stage" approach. We intentionally drive the reaction to completion (potentially forming the benzoxazinone) and then rigorously hydrolyze the mixture to ensure 100% conversion to the open-chain target.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-5-bromobenzoic acid | 1.0 | Substrate | Zwitterionic; poor solubility in non-polar solvents. |
| Cyclopropanecarbonyl chloride | 1.1 - 1.2 | Reagent | Moisture sensitive. Distill if dark/fuming. |
| Pyridine | 2.0 - 3.0 | Base/Solvent | Acts as HCl scavenger and acyl transfer catalyst. |
| THF (Anhydrous) | 10 Vol | Solvent | Solubilizes the intermediate; easy to remove. |
| NaOH (1M aq) | 2.5 | Hydrolysis | Opens the benzoxazinone ring (if formed). |
Step-by-Step Workflow
-
Dissolution: Charge 2-amino-5-bromobenzoic acid (1.0 eq) and THF (10 volumes) into a reactor under Nitrogen. Add Pyridine (2.5 eq). Cool to 0–5°C .
-
Checkpoint: The starting material may not fully dissolve initially; this is normal.
-
-
Acylation: Dropwise add Cyclopropanecarbonyl chloride (1.1 eq) over 30 minutes. Maintain internal temp < 10°C.
-
Reaction: Warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
In-Process Control (IPC): Check LCMS. You will likely see two peaks:
-
Target Mass (M+H): ~284/286 (Br isotope pattern).
-
Benzoxazinone Mass (M-18): ~266/268.
-
-
-
The "Save" (Hydrolysis): regardless of the ratio, add 1M NaOH (2.5 eq) directly to the reaction mixture. Stir vigorously for 1 hour at RT.
-
Isolation:
-
Concentrate THF under reduced pressure.
-
Dilute residue with water.
-
Acidify carefully with 1M HCl to pH 2–3. The target product will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry.[6]
-
Reaction Pathway Visualization
The following diagram illustrates the competitive pathway that causes yield loss and the hydrolysis strategy to recover it.
Figure 1: The equilibrium between the target amide and the benzoxazinone byproduct. The green arrow represents the critical hydrolysis step required to maximize yield.
Troubleshooting Guide (FAQ)
Issue 1: "My LCMS shows a major peak with Mass [M-18]. Is this an impurity?"
Diagnosis: No. This is the benzoxazinone intermediate (2-cyclopropyl-6-bromo-4H-3,1-benzoxazin-4-one). Root Cause: The carboxylic acid group on the anthranilic acid attacks the newly formed amide bond, eliminating water. This is favored in anhydrous/acidic conditions or with excess acid chloride. Solution: Do not discard. Treat the crude mixture with aqueous NaOH or KOH (as described in the protocol). The ring will open quantitatively to yield your desired product.
Issue 2: "The reaction stalled with 30% unreacted starting material."
Diagnosis: Reagent decomposition. Root Cause: Cyclopropanecarbonyl chloride is highly sensitive to moisture. If your solvent was "wet" or the reagent is old, it hydrolyzed to cyclopropanecarboxylic acid (which is unreactive). Solution:
-
Ensure THF is anhydrous (KF < 0.05%).
-
Distill the acid chloride or use a fresh bottle.
-
Alternative: Use EDC/HOAt coupling with Cyclopropanecarboxylic acid if the acid chloride is unavailable, though this is generally slower.
Issue 3: "The product is oiling out during acidification."
Diagnosis: Impurity occlusion or pH shock. Root Cause: Rapid addition of HCl traps solvent/impurities, or the presence of unreacted cyclopropanecarboxylic acid (liquid) prevents crystallization. Solution:
-
Add HCl slowly with vigorous stirring.
-
Seed the mixture with a small crystal of pure product if available.
-
If oil persists, extract into EtOAc, wash with brine, dry, and recrystallize from EtOH/Water.
Decision Tree for Yield Optimization
Use this logic flow to diagnose low yields during In-Process Control (IPC).
Figure 2: Decision matrix for handling reaction intermediates.
References
-
Anthranilic Acid Acylation & Benzoxazinone Formation
-
Solubility & Properties of 5-Bromoanthranilic Acid
-
Title: 2-Amino-5-bromobenzoic acid Properties & Solubility.[8]
- Source: ChemicalBook / Sigma-Aldrich Technical D
- Context: Confirms solubility in DMF/THF and insolubility in water, dict
-
-
General Protocol for Anthranilate Amides (Relevant Patent)
Sources
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. scribd.com [scribd.com]
purification challenges for brominated aromatic compounds
Technical Support Center: Purification of Brominated Aromatic Compounds Ticket ID: #BR-ARO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Deceptive Stability of the C-Br Bond
Welcome to the technical support hub for brominated aromatic chemistry. If you are here, you are likely facing one of three critical failures:
-
The "Vanishing" Bromine: Your LC-MS shows a mass of [M-Br+H] (debromination) after workup.
-
The Solubility Wall: Your compound is a brick in hexanes but streaks uncontrollably in dichloromethane.
-
The Regioisomer Nightmare: You cannot separate the para-bromo product from the ortho impurity.
Brominated aromatics are the workhorses of cross-coupling chemistry, but their purification requires a specific tactical approach. The Carbon-Bromine (C-Br) bond is weaker (~280 kJ/mol) than the C-Cl bond (~400 kJ/mol), making it susceptible to cleavage by palladium residues, light, and even active silica surfaces.
This guide provides self-validating protocols to navigate these challenges.
Module 1: Preventing Debromination (The "Silent Killer")
User Question: “I synthesized a complex aryl bromide using a Suzuki coupling. The crude NMR looked perfect, but after flash column chromatography, I see 15% des-bromo product. Did the silica eat my bromine?”
Technical Diagnosis: It is rarely the silica itself. The culprit is likely trace Palladium (Pd) carryover . During the concentration of your crude mixture or the drying of your fractions, residual Pd catalyst—concentrated alongside your product—can facilitate protodebromination , especially if trace hydrides (from borohydride workups) or protic solvents are present.
Troubleshooting Protocol: The "Quench & Scavenge" System
Step 1: The Oxidative Quench (Mandatory for Pd reactions) Before any purification, you must kill the active catalytic species.
-
Action: Add a solution of N-Acetylcysteine or Thiourea to your crude organic layer during the aqueous wash.
-
Mechanism: These ligands bind irreversibly to Pd, preventing it from performing oxidative addition into the C-Br bond during solvent evaporation.
Step 2: Scavenger Resin Treatment Do not rely on Celite filtration alone.
-
Protocol: Add Thiol-functionalized Silica (Si-Thiol) to your crude solution (approx. 10 wt% relative to crude mass).
-
Validation: Stir for 30 minutes at room temperature. Filter. The filtrate should be colorless or significantly lighter.
Visual Workflow: Catalyst Removal to Prevent Debromination
Caption: Workflow to preventing metal-catalyzed protodebromination during workup.
Module 2: The Solubility Paradox & Solid Loading
User Question: “My polybrominated compound is insoluble in Hexanes/Ethyl Acetate but dissolves instantly in DCM. When I load it onto the column using DCM, it elutes immediately as a broad smear. How do I purify this?”
Technical Diagnosis: Brominated aromatics are lipophilic but often pack efficiently in the solid state (high melting points), leading to poor solubility in non-polar mobile phases. Loading in a "strong" solvent (DCM) disrupts the equilibration of the column, causing "band broadening."
Solution: The Dry Loading Technique You must decouple the loading solvent from the elution solvent.
Protocol: Self-Validating Dry Load
-
Dissolution: Dissolve your crude material in the minimum amount of DCM or Chloroform.
-
Adsorption: Add Celite 545 or neutral silica (ratio: 2g solid support per 1g crude).
-
Expert Tip: Use Celite for polybrominated compounds; it is less acidic than silica and minimizes surface interactions.
-
-
Evaporation: Rotovap to dryness. You must obtain a free-flowing powder .
-
Validation Check: If the powder is sticky or clumps, you have residual solvent or oil. Add more Celite and re-evaporate.
-
-
Loading: Pour the powder on top of your pre-packed column. Add a layer of sand to protect the bed.
Table 1: Solvent Systems for Brominated Aromatics
| Compound Class | Solubility Profile | Recommended Mobile Phase | Notes |
| Mono-bromo Aryls | Soluble in most organics | Hexane / Ethyl Acetate | Standard gradient 0-20%. |
| Poly-bromo Aryls | Insoluble in Hex/EtOAc | Hexane / DCM or Hexane / Toluene | Toluene provides π-π interactions that can separate similar brominated species. |
| Brominated Phenols | Acidic, streaks on silica | DCM / MeOH + 0.1% AcOH | Acid prevents ionization. Do NOT use amines (Et3N) as they may form salts. |
| Light Sensitive | Degrades in light | Wrap column in foil | Use amber vials for fractions immediately. |
Module 3: Separation of Regioisomers
User Question: “I have a mixture of 2,4-dibromo and 2,6-dibromo anisole. They co-elute on TLC. Is there a trick to separate them?”
Technical Diagnosis: Regioisomers of brominated compounds often have identical polarity (dipole moments) but distinct molecular shapes . Standard silica chromatography relies on polarity. To separate shapes, you need to exploit crystal packing (recrystallization) or steric exclusion.
Strategy A: The "Shape-Selective" Recrystallization Bromine atoms are large (Van der Waals radius ~1.85 Å). This bulk significantly affects crystal lattice energy.
-
Protocol: Dissolve the mixture in hot Ethanol or Acetonitrile .
-
The Trick: If they don't crystallize, add a "shape template" solvent like Toluene . The planar toluene molecules can intercalate differently with the isomers.
-
Validation: Check the mother liquor by NMR. Usually, the symmetric isomer (e.g., para or 2,6-) crystallizes first.
Strategy B: π-Selective Chromatography If crystallization fails, switch the stationary phase or modifier.
-
Stationary Phase: Use Phenyl-Hexyl functionalized silica (for Flash/HPLC). The π-π interactions between the column and the aromatic ring are sensitive to the electron-withdrawing bromine position.
-
Mobile Phase Modifier: Use Toluene instead of DCM. Toluene acts as a "competitor" for the aromatic face of your molecule.
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification method for regioisomers.
Module 4: Stability & Storage (FAQ)
Q: My brominated compound turns pink/brown after a week on the shelf. Why? A: This is photolytic debromination . Brominated aromatics, especially polybrominated diphenyl ethers (PBDEs) and similar structures, are UV-active. UV light excites the C-Br bond, leading to homolytic cleavage and the formation of aryl radicals. These radicals react with oxygen or solvent to form colored quinones or coupled by-products.
-
Fix: Store in amber vials under Argon. If the compound is already colored, filter through a small plug of silica using Hexanes/DCM to remove the colored impurities (which are usually much more polar).
Q: Can I use Acetone for recrystallization? A: Use with caution. While Acetone is a great solvent, it can react with electron-deficient aryl bromides in the presence of weak bases (even basic alumina impurities) to form aldol condensation by-products. Acetonitrile is a safer polar aprotic alternative for recrystallization.
References
-
Preventing Debromination: BenchChem. Preventing debromination side reactions of 7-Bromo-1-tetralone. Link
-
Flash Chromatography Tips: University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Link
-
Recrystallization Solvents: University of Pittsburgh. Common Solvents for Crystallization. Link
-
Flow Bromination & Safety: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. NIH/PubMed. Link
-
Regioisomer Separation: ResearchGate Discussion. Separation of regio-isomers. Link
identifying impurities in 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Executive Summary & Molecule Overview
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is a critical intermediate, typically synthesized via the N-acylation of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) using cyclopropanecarbonyl chloride or activated esters.
In drug development, the purity of this anthranilic acid derivative is paramount because impurities here—specifically unreacted anilines and cyclized benzoxazinones—can propagate into downstream API steps, often leading to genotoxic impurities (GTIs) or difficult-to-remove side products.
This guide addresses the identification, origin, and control of these specific impurities.
Impurity Identification & Origins
The following table categorizes the most frequent impurities encountered during the synthesis and storage of this molecule.
Table 1: Common Impurity Profile
| Impurity Code | Name / Structure Description | Origin (Root Cause) | RRT (Approx)* | Detection Note |
| IMP-A | 2-Amino-5-bromobenzoic acid (Starting Material) | Incomplete reaction; Hydrolysis of product amide bond. | 0.6 - 0.7 | Distinct amine UV absorbance; Positive Ninhydrin. |
| IMP-B | Cyclopropanecarboxylic acid | Hydrolysis of acid chloride reagent; Residual reagent. | 0.2 - 0.3 | Weak UV; Poor retention on C18 without low pH. |
| IMP-C | 6-Bromo-2-cyclopropyl-4H-3,1-benzoxazin-4-one (Cyclized Dehydrate) | Critical Process Impurity. Formed by dehydration of the product under acidic/high-heat conditions. | 1.2 - 1.4 | Non-polar; Elutes after main peak. Lack of OH stretch in IR.[1] |
| IMP-D | 3-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid (Regioisomer) | Contamination in the starting aniline (3-bromo isomer). | 0.95 - 1.05 | Very difficult to separate; requires Phenyl-Hexyl column. |
| IMP-E | N,N-Bis(cyclopropylcarbonyl) derivative | Over-acylation due to excess reagent/base. | > 1.5 | Very hydrophobic; elutes late.[1] |
*RRT (Relative Retention Time) relative to the main product peak on a standard C18 column with acidic mobile phase.
Technical Troubleshooting (Q&A Format)
Q1: I see a non-polar impurity (RRT ~1.3) that increases during drying or heated workup.[1] What is it?
Diagnosis: This is likely IMP-C (The Benzoxazinone derivative) . Mechanism: Anthranilic acid amides are prone to intramolecular cyclization.[1] The carboxylic acid oxygen attacks the amide carbonyl, eliminating water to form a 3,1-benzoxazin-4-one ring. Trigger: This reaction is catalyzed by acid and heat.[1] If you acidify the reaction mixture to precipitate the product and then heat it (e.g., drying in an oven >60°C), you drive the dehydration.[1] Solution:
-
Control pH: Avoid strongly acidic pH (<2) during precipitation if possible.
-
Drying: Dry under vacuum at lower temperatures (<45°C).[1]
-
Reversion: This impurity can often be hydrolyzed back to the desired product by treating with mild aqueous base (NaOH/THF) followed by careful re-acidification.[1]
Q2: My HPLC method shows poor resolution between the Starting Material (IMP-A) and the Product. How do I fix this?
Diagnosis: Both compounds are zwitterionic/acidic.[1] At neutral pH, both are negatively charged and elute quickly/together.[1] Protocol Adjustment:
-
Lower the pH: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both mobile phases (Water and Acetonitrile).[1] This suppresses the ionization of the carboxylic acids (keeping them protonated and more hydrophobic), improving retention and separation.[1]
-
Gradient Slope: Shallow the gradient at the beginning. Start at 5% B, hold for 2 mins, then ramp to 95% B over 20 mins.
-
Column Choice: Switch to a C18-PFP (Pentafluorophenyl) column.[1] The PFP phase offers unique selectivity for halogenated aromatics and can better resolve the bromo-substituted rings.
Q3: The mass spectrum (LC-MS) shows a peak at [M+H]+ = 296/298 but the retention time matches the Starting Material.[1] Is this possible?
Analysis: No.
-
Starting Material (IMP-A): MW = 216 (Br isotope pattern 216/218).[1]
-
Product: MW = 298 (Br isotope pattern 298/300).[1]
-
Benzoxazinone (IMP-C): MW = 280 (Loss of H2O, 18 Da).[1] Correction: If you see mass 298 at the starting material retention time, check for carryover in the injector or a co-eluting complex . However, it is more likely you are observing the Benzoxazinone (IMP-C) at a later retention time (MW 280) or the product itself.
-
Note: The Benzoxazinone (MW 280) can hydrolyze in-source during MS analysis back to the open acid (MW 298), giving a false molecular weight reading.[1] Always check the UV purity to confirm.
Visualization of Impurity Pathways
The following diagram illustrates the formation pathways of the critical impurities discussed above.
Caption: Reaction scheme showing the origin of critical impurities. Note the reversible nature of the Benzoxazinone formation (IMP-C).
Detailed Analytical Protocol (HPLC)
Method ID: AM-BR-CYC-01 Purpose: Release testing and impurity profiling.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (primary) and 220 nm (secondary for amide bond).[1] |
| Injection Vol | 5 µL |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program:
-
0.0 min: 95% A / 5% B[1]
-
2.0 min: 95% A / 5% B (Isocratic hold for polar acids)
-
20.0 min: 10% A / 90% B (Linear ramp)
-
25.0 min: 10% A / 90% B (Wash)
-
25.1 min: 95% A / 5% B (Re-equilibration)
-
30.0 min: End
System Suitability Criteria:
-
Resolution (Product vs. IMP-A): > 2.0
-
Tailing Factor (Product): < 1.5
-
%RSD (6 injections): < 2.0%[1]
References
-
Synthesis of Anthranilic Acid Derivatives
-
Benzoxazinone Formation Mechanism
-
Analytical Method Validation
- Molecule Identification
Sources
improving solubility of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid for reactions
Subject: 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid (5-Br-CBA) Document ID: TS-SOL-5BR-001 Last Updated: January 29, 2026
Executive Summary & Chemical Context
The Challenge: Researchers frequently encounter precipitation or poor dissolution when working with This compound . This is not merely a "hydrophobic" issue; it is a structural phenomenon.
The Mechanism (The "Anthranilic Effect"): This molecule belongs to the N-acyl anthranilic acid class. Its insolubility is driven by a strong Intramolecular Hydrogen Bond (IMHB) between the amide nitrogen (-NH) and the carboxylic acid carbonyl (-C=O) or the amide carbonyl and the acid hydroxyl.
-
Consequence: This internal "clamping" creates a pseudo-six-membered ring, effectively planarizing the molecule. This reduces its polarity and increases its crystal lattice energy (making it a "crystal brick"), resisting solvation in both non-polar organics (due to the acid group) and neutral water (due to the lipophilic cyclopropyl and bromine groups).
The Solution: To dissolve this molecule, you must break the internal hydrogen bond network . This is most effectively achieved by deprotonating the carboxylic acid, forcing the molecule into an open conformation and generating a soluble anion.
Solubility Decision Matrix
Use the table below to select the optimal solvent system based on your intended application.
| Solvent System | Additive Required | Solubility Rating | Best For... |
| DMSO or NMP | None | High | Stock solutions, SNAr reactions. |
| DMF | None | Moderate | General coupling, heating required (>40°C). |
| THF / Dioxane | DIPEA or TEA (1.5 eq) | High | Amide coupling, esterification. |
| Toluene / DCM | TBAOH (1.1 eq) | Moderate | Phase-transfer catalysis, non-polar reactions. |
| Water | NaOH or K₂CO₃ (pH >9) | High | Suzuki coupling (aqueous phase), hydrolysis. |
| Ethanol / MeOH | Heat (Reflux) | Low/Moderate | Recrystallization only. |
Technical Protocols
Protocol A: In-Situ Organic Solubilization (For Amide Couplings/Esterification)
Use this when you need the molecule dissolved in organic solvent (THF, DCM, DMF) for activation.
Theory: Neutral 5-Br-CBA exists as a dimer in organic solvents. Adding an organic base disrupts the dimer and the intramolecular H-bond, creating a soluble ammonium carboxylate species.
-
Preparation: Weigh 5-Br-CBA into the reaction vessel.
-
Solvent Addition: Add anhydrous THF or DMF (Concentration: 0.1 M – 0.2 M). Note: The solid will likely remain undissolved.
-
Activation: Add 1.2 to 1.5 equivalents of
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -
Observation: Sonicate for 3-5 minutes. The suspension should turn into a clear solution as the salt forms.
-
Reaction: Proceed immediately with the addition of the coupling reagent (e.g., HATU, T3P).
-
Critical Note: If using HATU, ensure the base is added before the coupling reagent to prevent momentary precipitation.
-
Protocol B: Phase-Transfer Solubilization (For Suzuki/Sonogashira Couplings)
Use this for transition-metal catalyzed cross-couplings where the substrate must be accessible to the catalyst.
Theory: The cyclopropyl and bromo groups make the molecule lipophilic, but the acid group drags it into the aqueous phase at high pH. A Phase Transfer Catalyst (PTC) shuttles the anion into the organic boundary layer for reaction.
-
System: Setup a biphasic mixture (e.g., Toluene:Water 4:1 or Dioxane:Water 4:1).
-
Base: Use K₃PO₄ (3.0 eq) or Na₂CO₃ (2.5 eq) dissolved in the water layer.
-
Additive (The Key Step): Add 5 mol% Tetrabutylammonium bromide (TBAB) .
-
Why? TBAB forms a lipophilic ion pair with the 5-Br-CBA carboxylate (
), pulling it into the organic phase/interface where the Pd-catalyst resides.
-
-
Temperature: Heat to 80–90°C . The reaction mixture should become homogenous or a stable emulsion.
Troubleshooting Workflow (Interactive Diagram)
Follow this logic flow to resolve persistent solubility issues during your experiment.
Frequently Asked Questions (FAQ)
Q1: I am trying to do a Suzuki coupling, but the starting material crashes out when I add the boronic acid. Why? A: This is likely a pH drop. Boronic acids are slightly acidic. If your buffer capacity is too low, the pH drops below the pKa of the benzoic acid (~4.5), causing reprotonation and precipitation.
-
Fix: Increase your base load (use 3.0 eq of Carbonate/Phosphate) or pre-dissolve the boronic acid in the basic aqueous phase before addition.
Q2: Can I use alcohols (MeOH/EtOH) for reactions? A: Generally, avoid them for reactions requiring high concentrations. While 5-Br-CBA has some solubility in hot ethanol, it tends to crystallize rapidly upon cooling. Alcohols also compete as nucleophiles if you are activating the acid.
Q3: Does the cyclopropyl group affect solubility compared to a standard acetyl group? A: Yes. The cyclopropyl group is significantly more lipophilic (hydrophobic) than a methyl group. This decreases water solubility further and requires higher percentages of organic co-solvent (like Dioxane or THF) in aqueous mixtures.
Q4: I need to remove the solvent, but the product co-precipitates with salts. How do I purify? A: Leverage the acid functionality.
-
Dilute reaction mixture with EtOAc.
-
Wash with 1M HCl (This protonates the product, forcing it into the organic layer, while washing away inorganic salts and amine bases).
-
Dry organic layer and evaporate.
References
-
Solubility of N-acyl Anthranilic Acids
- Title: Solubility of N-phenylanthranilic acid in nine organic solvents...
- Source: ResearchG
- Relevance: Establishes the baseline solubility behavior for anthranilic acid derivatives, confirming low solubility in alcohols and high dependence on temper
-
Intramolecular Hydrogen Bonding
-
Title: Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry[1]
- Source: NIH / PMC
- Relevance: Explains the thermodynamic stability of the IMHB in ortho-substituted anilides, which drives the high l
-
-
Suzuki Coupling of Benzoic Acids
- Title: Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide Labeling
- Source: Journal of the American Chemical Society (ACS)
- Relevance: Validates the use of aqueous base systems to maintain solubility of carboxylic acid substrates during Pd-c
-
Salt Formation Strategies
Sources
- 1. Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol—An Antioxidant Acylphloroglucinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AURORA: Ajou Univ. Repository: Improved bioavailability of poorly water-soluble drug by targeting increased absorption through solubility enhancement and precipitation inhibition [aurora.ajou.ac.kr]
- 4. ijcsrr.org [ijcsrr.org]
- 5. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
Technical Support Center: Stability & Storage of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Ticket ID: STAB-BCBA-001 Status: Resolved Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Molecule at a Glance
To prevent degradation, you must understand why this molecule degrades. 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is a poly-functional scaffold. Its stability is dictated by the interplay of three specific reactive sites:
-
The Aryl Bromide (C-Br): Highly susceptible to photolytic cleavage . UV light provides enough energy to homolytically cleave the Carbon-Bromine bond, creating radical species that lead to yellowing and polymerization.
-
The Amide Linkage: The bridge between the cyclopropyl group and the benzoic acid core. This is the primary site of hydrolysis . In the presence of moisture (even atmospheric humidity) and trace acid/base, this bond breaks, releasing cyclopropanecarboxylic acid and 2-amino-5-bromobenzoic acid.
-
The Cyclopropyl Ring: While kinetically stable, the ring strain (~27.5 kcal/mol) makes it vulnerable to ring-opening reactions under strongly acidic conditions or specific radical environments.
Core Storage Protocol (The "Gold Standard")
Follow this protocol to maximize shelf-life (>2 years).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Arrests Arrhenius kinetics. Specifically slows the rate of spontaneous amide hydrolysis which can occur slowly even at neutral pH. |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidative degradation. Argon is preferred over Nitrogen as it is heavier than air and forms a better "blanket" in the vial. |
| Humidity | < 10% RH (Desiccated) | Critical. The benzoic acid moiety is hygroscopic. Absorbed water molecules will localize near the amide bond, creating a "micro-reactor" for hydrolysis. |
| Light | Total Darkness | The C-Br bond dissociation energy is susceptible to UV (290–320 nm). Amber vials are mandatory; foil wrapping is recommended for long-term storage. |
| Container | Glass (Borosilicate) | Avoid plastic containers for long-term storage; plasticizers can leach, and plastics are permeable to moisture over time. |
Solution State Stability & Handling[1]
Researchers often degrade this compound during experiment preparation.
Solvent Compatibility Matrix
| Solvent | Stability Rating | Notes & Warnings |
| DMSO | ⚠️ Caution | High Risk. DMSO is hygroscopic. "Wet" DMSO will hydrolyze the amide bond rapidly at room temperature. Use anhydrous DMSO (stored over molecular sieves) and use immediately. |
| Methanol/Ethanol | ✅ Good | Suitable for short-term stock solutions. Avoid prolonged storage as trans-esterification of the benzoic acid group is theoretically possible over weeks. |
| Water (Buffers) | ❌ Poor | Insoluble in acidic water. Soluble in basic buffers (pH > 8) as the carboxylate salt, but hydrolysis accelerates exponentially at high pH. Prepare fresh. |
Troubleshooting & FAQs
Q1: My white powder has turned faint yellow. Is it still usable?
Diagnosis: This indicates Photolytic Dehalogenation .
-
Mechanism: UV light has cleaved a small percentage of the C-Br bonds, generating radical species that couple to form yellow impurities (often azo- or biaryl-species).
-
The Fix:
-
Dissolve a sample in Methanol.
-
Run LC-MS.
-
Pass Criteria: If purity >95% and the primary impurity is not the hydrolyzed amine, it is likely usable for biological assays (the yellow impurity usually has a high extinction coefficient, meaning a tiny amount looks very colored).
-
Action: Recrystallize from Ethanol/Water if purity is critical.
-
Q2: The compound has clumped into a hard solid. Can I chip it out?
Diagnosis: Hygroscopic Agglomeration .
-
Mechanism: The benzoic acid group has absorbed atmospheric water.
-
Risk: Clumping traps water inside the crystal lattice, accelerating amide hydrolysis from the inside out.
-
The Fix:
-
Do not chip (creates static/scattering).
-
Place the open vial in a vacuum desiccator with P₂O₅ or Drierite for 24 hours.
-
Once dried, assess purity. If hydrolysis >5%, discard the batch.
-
Q3: Can I store a 10mM stock solution in the fridge (4°C)?
Answer: No.
-
Reason: Even at 4°C, hydrolysis in DMSO or aqueous buffers proceeds. In a standard household-style fridge, condensation cycles introduce more water.
-
Protocol: Aliquot stock solutions into single-use vials. Freeze at -20°C or -80°C. Never re-freeze a thawed aliquot more than once.
Visualizing the Degradation Logic
Figure 1: Degradation Pathways & Checkpoints
This diagram illustrates the chemical fate of the molecule under stress and how to detect it.
Caption: Primary degradation routes. Yellowing indicates photolysis; Clumping/Purity loss indicates hydrolysis.
Figure 2: The "Self-Validating" Storage Workflow
Follow this logic to ensure sample integrity from receipt to experiment.
Caption: Operational workflow to prevent condensation and degradation artifacts.
References & Authoritative Grounding
-
ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Defines standard storage conditions and stress testing protocols).
-
Scrimin, P., et al. (2019). "Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding." The Journal of Physical Chemistry A. (Mechanistic basis for the UV sensitivity of the C-Br bond).
-
Brown, R.S. (2019). "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."[2] Chemistry Steps. (Detailed kinetics of amide bond cleavage relevant to the cyclopropylcarbonyl-amino linkage).
-
Matsuo, T., et al. (2020).[3] "Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers." Heliyon. (Empirical data on moisture permeation and hygroscopic degradation).
-
Kang, L., & Long, S. (2024). "5-Bromo-2-(phenylamino)benzoic acid." IUCrData. (Crystal structure and hydrogen bonding data for the closely related benzoic acid core).
Sources
Technical Support Center: Synthesis of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Ticket ID: SYN-5BR-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Overview
You are attempting to synthesize 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid via the N-acylation of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) using cyclopropanecarbonyl chloride .
While theoretically a simple amide coupling, this reaction is notorious for a specific competing pathway: Cyclodehydration to the benzoxazinone .
The "impurity" you are likely seeing (less polar, insoluble in mild base) is not a random byproduct but the 2-cyclopropyl-6-bromo-4H-3,1-benzoxazin-4-one . This occurs when the carboxylic acid moiety participates in the reaction, driven by excess acid chloride or dehydrating conditions.[1]
The "Happy Path" Workflow
The following diagram outlines the standard successful protocol versus the common failure mode.
Figure 1: Reaction workflow distinguishing between the direct path to the target and the recovery path from the benzoxazinone intermediate.
Standard Operating Procedure (SOP)
To minimize troubleshooting, validate your current method against this baseline protocol, optimized for regioselectivity and purification.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-5-bromobenzoic acid | 1.0 | Substrate | Often zwitterionic; poor solubility in DCM. Use THF or DMF. |
| Cyclopropanecarbonyl chloride | 1.1 - 1.2 | Reagent | Do not use large excess (>1.5 eq) . Excess promotes cyclization. |
| Pyridine | 2.0 - 3.0 | Base/Solvent | Acts as an HCl scavenger and acylation catalyst. |
| THF (Anhydrous) | Solvent | Medium | Preferred over DMF for easier workup, unless solubility is critical. |
Step-by-Step Protocol
-
Dissolution: Suspend 2-Amino-5-bromobenzoic acid in anhydrous THF (10 V). Add Pyridine (2.5 eq). Stir until mostly dissolved (solution may remain slightly turbid).
-
Addition: Cool to 0–5 °C . Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise. Exotherm control is critical to prevent bis-acylation.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint (TLC):
-
Target Spot: Mid-polarity, streaks slightly (acidic).
-
Impurity Spot: High Rf (non-polar), distinct spot. This is the Benzoxazinone.
-
-
The "Fix" (Hydrolytic Workup):
-
If the High Rf spot is present, do not just evaporate.
-
Add 1M NaOH (aq) until pH > 10. Stir vigorously for 30 mins at RT. This hydrolyzes the benzoxazinone ring back to the desired open-chain acid.
-
-
Isolation: Wash the basic aqueous layer with EtOAc (removes non-acidic impurities). Acidify the aqueous layer with 1M HCl to pH 2–3. The product will precipitate. Filter and dry.
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned into a solid mass and stirring stopped.
Diagnosis: Solubility Limit / Salt Formation.
-
Cause: The pyridinium hydrochloride salt formed during the reaction is precipitating, or the starting zwitterion was never fully dissolved.
-
Solution:
-
Immediate Fix: Add anhydrous DMF (Dimethylformamide) dropwise until stirring resumes.
-
Prevention: Switch solvent system to a 1:1 mixture of THF/DMAc (Dimethylacetamide) for the next run.
-
Q2: I see a major spot on TLC that is much less polar than my starting material. Is this the product?
Diagnosis: Benzoxazinone Formation (The "Cyclic Trap").
-
Analysis: The target molecule has a free carboxylic acid, making it polar and likely to streak on silica. A clean, high-Rf spot indicates the acid group has been masked—likely by cyclization.
-
Mechanism: Excess acid chloride reacts with the carboxylic acid to form a mixed anhydride, which is then attacked by the amide oxygen.
-
Action: You must hydrolyze this ring. Treat the reaction mixture with dilute aqueous base (NaOH or LiOH) before final acidification.
Q3: The product yield is low, and I recovered starting material.
Diagnosis: Reagent Hydrolysis.
-
Cause: Cyclopropanecarbonyl chloride is sensitive to moisture. If your THF was "wet," the acid chloride hydrolyzed to cyclopropanecarboxylic acid before reacting with the amine.
-
Action:
-
Ensure THF is distilled or from a fresh molecular sieve bottle.
-
Check the quality of the acid chloride (fuming indicates hydrolysis).
-
Alternative: Use EDC/HOBt coupling with Cyclopropanecarboxylic acid instead of the acid chloride to avoid moisture sensitivity issues.
-
Q4: The melting point is lower than reported, or NMR shows extra peaks.
Diagnosis: Mixed Product (Open Chain + Cyclic).
-
Cause: Incomplete hydrolysis during workup. You have a mixture of the target acid and the benzoxazinone.
-
Verification: Check IR.
-
Target: Broad -OH stretch (2500-3300 cm⁻¹), Amide C=O (~1650 cm⁻¹), Acid C=O (~1690 cm⁻¹).
-
Impurity: No -OH stretch, High frequency C=O lactone stretch (~1750-1770 cm⁻¹) .
-
-
Action: Recrystallize from Ethanol/Water or re-subject the solid to basic hydrolysis (pH 11) followed by re-precipitation.
Mechanistic Insight: The Benzoxazinone Pathway
Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the stable amide (Target) and the kinetic cycle (Impurity).
Figure 2: Mechanistic pathway showing how excess reagent drives the system toward the benzoxazinone impurity, and how hydrolysis recovers the target.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-5-bromobenzoic acid | C7H6BrNO2. Retrieved January 29, 2026, from [Link]
-
Hassan, A. et al. (2013).[2] Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Reactions. International Journal of Modern Organic Chemistry. Retrieved January 29, 2026, from
-
World Intellectual Property Organization (WIPO). (2023). WO2023019849 - Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid.[3] Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Managing Isomer Impurities in Brominated Benzoic Acid Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Regiocontrol, Purification, and Analysis of Bromobenzoic Acid Isomers
Overview
The synthesis of brominated benzoic acids is governed by the rules of electrophilic aromatic substitution (EAS) and oxidation kinetics. However, "governed" does not mean "guaranteed." Whether you are performing a direct bromination of benzoic acid (meta-directing) or oxidizing bromotoluenes (para/ortho retention), isomer impurities are the primary failure mode in scaling these reactions.
This guide addresses the specific challenge of regio-isomer management . It moves beyond standard textbook answers to provide field-proven purification and analytical strategies for separating the 2-, 3-, and 4-bromobenzoic acid isomers.
Module 1: Diagnostic Triage (Analysis)
Q: My HPLC shows a single peak, but my melting point is depressed by 5°C. How do I detect hidden isomers?
A: Isomers of bromobenzoic acid are notoriously difficult to separate on standard C18 columns due to their identical mass and similar polarity. A depressed melting point almost always indicates an isomer impurity (eutectic formation) rather than solvent entrapment.
Troubleshooting Protocol:
-
Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column: Standard alkyl (C18) phases rely on hydrophobicity. Phenyl-based phases utilize
interactions, which differ significantly between ortho, meta, and para isomers due to steric availability of the aromatic ring. -
Modify the Mobile Phase: Use a methanol/water gradient with 0.1% Formic Acid . Avoid phosphate buffers if you plan to use LC-MS.
-
Tip: The ortho-isomer (2-bromo) often elutes first due to the "ortho effect" twisting the carboxyl group out of plane, reducing its interaction with the stationary phase.
-
-
Definitive Confirmation (NMR): If HPLC is ambiguous, 1H NMR is the gold standard. Focus on the aromatic region (7.0–8.5 ppm).
-
2-Bromo (Ortho): Look for a doublet (
Hz) and a triplet ( Hz). -
3-Bromo (Meta): Look for the unique singlet-like triplet (
Hz) for the proton between the Br and COOH groups. -
4-Bromo (Para): Look for the characteristic symmetric AA'BB' doublet pair.
-
Q: What is the standard HPLC method for separating these isomers?
A: The following method provides baseline separation for 2-, 3-, and 4-bromobenzoic acid.
| Parameter | Condition |
| Column | Phenyl-Hexyl or C18 (High Carbon Load), 150 x 4.6 mm, 3-5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H3PO4 for UV only) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 0-2 min: 30% B (Isocratic hold)2-15 min: 30% -> 70% B (Linear)15-20 min: 95% B (Wash) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 230 nm (secondary) |
Module 2: Synthesis Strategy (Prevention)
Q: I am brominating benzoic acid directly to get 3-bromobenzoic acid, but I see ~5% 2-bromo and 4-bromo impurities. How do I stop this?
A: You cannot "stop" it completely, but you can minimize it. The carboxyl group (-COOH) is a meta-director, but it is not absolute. The reaction passes through a high-energy arenium ion intermediate where sterics and electronics compete.
Optimization Steps:
-
Temperature Control: Direct bromination (Br2/FeBr3) requires heat to proceed, but excessive heat (>100°C) promotes thermodynamic scrambling. Keep the reaction between 60°C and 80°C .
-
Catalyst Selection: Switch from FeBr3 to Anhydrous AlCl3 (excess). Aluminum chloride forms a stronger complex with the carboxyl carbonyl oxygen, increasing the electron-withdrawing power of the -COOH group and enhancing meta selectivity [1].
-
Avoid Moisture: Moisture deactivates the Lewis acid catalyst. If the catalyst dies, the reaction slows, and operators often increase heat, which leads to loss of regiocontrol.
Q: I am oxidizing 4-bromotoluene to 4-bromobenzoic acid. Why is my product yellow?
A: The yellow color is rarely the isomer; it is usually a coupling byproduct (e.g., bibenzyl species) or trace manganese species if KMnO4 was used. However, if the starting material (4-bromotoluene) contained even 1% 2-bromotoluene, that impurity will oxidize to 2-bromobenzoic acid and persist.
-
Rule of Thumb: Garbage in, garbage out. Distill your starting bromotoluene. The boiling point difference between o-bromotoluene (181°C) and p-bromotoluene (184°C) is small, so use a high-efficiency fractionating column (Vigreux) before oxidation.
Module 3: Purification Protocols (The Cure)
Q: How do I remove the ortho-isomer (2-bromobenzoic acid) from a mixture of meta or para isomers?
A: You can exploit the Ortho Effect on acidity. The steric bulk of the bromine atom in the 2-position forces the carboxyl group out of planarity with the benzene ring. This reduces conjugation and makes the 2-bromo isomer significantly more acidic (lower pKa) than the 3- or 4-bromo isomers [2].
The pH Swing Protocol:
-
Dissolve: Dissolve the crude mixture in dilute NaOH (pH > 10). All isomers will dissolve as sodium salts.
-
Controlled Acidification: Slowly add 1M HCl while monitoring pH with a meter.
-
Target pH 3.0 - 3.2:
-
2-Bromo pKa: ~2.85 (Stronger acid -> remains ionized/soluble at pH 3.0).
-
3-Bromo pKa: ~3.81 (Weaker acid -> precipitates at pH 3.0).
-
4-Bromo pKa: ~4.00 (Weaker acid -> precipitates at pH 3.0).
-
-
Filter: Filter the solid at pH 3.0. The solid is enriched in 3- or 4-bromo product. The filtrate contains the 2-bromo impurity.
-
Wash: Wash the cake with pH 3.0 water (acidified water), not neutral water, to prevent redissolution of the ortho impurity.
Q: Which solvent is best for recrystallization?
A: Recrystallization is effective for removing non-isomer impurities (like tars) but less effective for isomer separation unless the solubility difference is vast.
| Solvent System | Suitability | Notes |
| Water (Hot/Cold) | High | Best for final polishing. 3- and 4-bromo isomers are sparingly soluble in cold water but soluble in boiling water. |
| Ethanol/Water (1:1) | Medium | Good for bulk crude. Dissolve in hot ethanol, then add hot water until turbid. Cool slowly. |
| Glacial Acetic Acid | High | Excellent for 4-bromobenzoic acid. Impurities usually stay in the mother liquor. |
| Toluene | Low | Not recommended. Solubility is often too high for good recovery. |
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on the impurity profile.
Figure 2: Synthesis & Impurity Origin
Caption: Tracing the origin of isomer impurities based on the chosen synthesis route.
References
Technical Support Center: Reaction Work-Up & Purification
Ticket ID: PURIFY-001 Subject: Removal of Unreacted Starting Materials (SM) Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
In drug development and complex organic synthesis, unreacted starting material (SM) is a frequent contaminant that compromises biological assay data and downstream steps. This guide moves beyond basic "wash" instructions to provide chemically grounded, self-validating protocols for sequestering and removing SM based on its physicochemical properties.
Module 1: The Acid-Base Switch (pH Manipulation)
Core Concept: This is the most robust method for separating ionizable SM (amines, carboxylic acids, phenols) from neutral products. The efficiency relies on the Henderson-Hasselbalch equation . To achieve >99.9% separation, the pH of the aqueous phase must be at least 3 units away from the pKₐ of the impurity [1].
-
To remove an Acidic SM (pKₐ ~5): Aqueous pH must be >8 (Basic wash).
-
To remove a Basic SM (pKₐ ~10): Aqueous pH must be <7 (Acidic wash).
Protocol: The "3-Unit Rule" Extraction
Standard Operating Procedure for separating an amine product from neutral SM.
-
Dissolution: Dissolve crude mixture in a water-immiscible solvent (EtOAc or DCM).
-
The "Switch": Add 1M HCl (aq).
-
Why: The amine product protonates (
), becoming water-soluble. The neutral SM remains in the organic layer.
-
-
Separation: Shake and separate layers. Keep the Aqueous layer (contains Product). Discard Organic (contains SM).
-
The "Return": Basify the aqueous layer with 6M NaOH until pH > 12.
-
Why: Returns product to neutral amine form (
), which crashes out of water.
-
-
Extraction: Extract aqueous layer with fresh organic solvent. Dry (Na₂SO₄) and concentrate.
Visual Logic: Acid-Base Decision Tree
Figure 1: Decision matrix for removing ionizable starting materials while retaining a neutral product.
Module 2: Chemoselective Scavenging (The "Magic Bullet")
Core Concept: When SM and Product share similar polarity (making chromatography difficult) and lack ionizable groups, use chemical scavenging . This involves adding a reagent that selectively reacts with the SM to change its phase (solid/liquid) or polarity [2].
Scenario A: Removing Aldehydes (The Brindle Bisulfite Method)
Standard bisulfite washes often fail because the biphasic reaction is too slow. The Brindle protocol [3] solves this by using a water-miscible co-solvent to accelerate adduct formation.
Protocol:
-
Dissolve: Dissolve crude mixture in Methanol or THF (water-miscible).[1]
-
React: Add saturated aqueous Sodium Bisulfite (
). Shake vigorously for 30 seconds. -
Dilute: Add excess water and a non-polar solvent (Hexanes or DCM).
-
Extract: The aldehyde-bisulfite adduct stays in the aqueous layer.[1] The product partitions into the organic layer.[1][3]
Scenario B: Polymer-Supported Scavengers
Use solid-phase reagents to "fish out" impurities. This is ideal for late-stage purification as it requires no aqueous workup—simply filter and evaporate.
| Impurity Type (SM) | Recommended Scavenger Resin | Mechanism |
| Electrophiles (Acid chlorides, Isocyanates, Aldehydes) | Trisamine / Amino-methyl polystyrene | Nucleophilic amine on bead attacks SM, tethering it to the solid phase. |
| Nucleophiles (Amines, Anilines) | Isocyanate resin / Polystyrene-CHO | Resin acts as electrophile, covalently binding the nucleophilic SM. |
| Acids (Carboxylic acids) | Carbonate resin | Ion exchange; forms salt on the bead. |
Workflow Diagram:
Figure 2: Solid-phase scavenging workflow. The impurity is physically removed via filtration.[1]
Module 3: Chromatographic Rescue
Core Concept:
When SM and Product co-elute (have the same Rf on TLC), standard silica gel is insufficient. You must alter the stationary phase chemistry to induce a separation factor (
Technique: Silver Nitrate Impregnated Silica (Argentation Chromatography)
Best for: Separating alkenes/alkynes from saturated SM.
Silver ions (
Preparation Protocol:
-
Dissolve
(10% w/w relative to silica) in Acetonitrile. -
Add Silica Gel to the solution.
-
Rotary evaporate the solvent in the dark (wrap flask in foil) until dry.
-
Pack column immediately.
-
Result: Unreacted saturated SM elutes first; Alkene product elutes later (retarded by Ag interaction).
-
Mobile Phase Modifiers
If peak tailing causes SM/Product overlap, neutralize the silica surface:
-
For Amines: Add 1% Triethylamine (Et₃N) or Ammonia to the eluent.
-
Why: Blocks acidic silanol sites, sharpening the amine peak.
-
-
For Acids: Add 1% Acetic Acid or Formic Acid.
-
Why: Ensures the acid remains protonated (neutral) and does not streak.
-
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Emulsion (Layers won't separate) | Surfactants, fine particles, or similar densities. | 1. Add Brine: Increases aqueous density and ionic strength ("salting out").2. Filter: Pass through a pad of Celite or glass wool to remove particulates.3. Wait: Time is often the best reagent. Do not shake vigorously; swirl instead [5]. |
| "Oiling Out" (Product forms oil in aqueous layer) | Product is not solidifying; intermediate polarity. | Add a "seed crystal" if available. Alternatively, extract with a more polar organic solvent (e.g., DCM instead of Ether) or perform a "back-extraction" of the aqueous layer. |
| Co-elution on TLC | Identical polarity. | 1. Change solvent system (e.g., swap EtOAc/Hex for DCM/MeOH).2. Use 2D TLC to check stability.3. Run reaction to 100% conversion (add more reagent) if separation is impossible. |
| Precipitate during extraction | Product or salt has low solubility in both phases. | Do not discard! Filter the solid and analyze by NMR. It is often the pure product or a clean salt form. |
References
-
Henderson-Hasselbalch Application : Chemistry LibreTexts. "Acid-Base Extraction."[4][5]
-
Polymer Supported Reagents : Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." ResearchGate.[6]
-
Bisulfite Protocol : Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] University of Rochester / Org. Process Res. Dev.
-
Silver Nitrate Chromatography : "Silver nitrate impregnation of preparative silica gel columns." American Chemical Society (ACS).
-
Emulsion Troubleshooting : "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International.
Sources
Technical Support Center: Synthesis of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
Ticket ID: CHEM-SUP-2024-05B Subject: Optimization of Solvent Systems for Anthranilic Acid Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
You are attempting the N-acylation of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) using cyclopropanecarbonyl chloride .
This reaction is deceptively simple. While it appears to be a standard amide coupling, the presence of the ortho-carboxylic acid creates a "bifunctional trap." The reaction is governed by a competition between thermodynamic stability (the desired amide) and kinetic cyclization (formation of a benzoxazinone side product).
The Core Challenge: The starting material is zwitterionic and poorly soluble in standard organic solvents (DCM, Toluene), leading to slurry reactions. However, using high-solubility polar solvents (DMF, DMAc) can complicate workup and accelerate side-reactions if temperature is uncontrolled.
Solvent Selection Matrix
Use this decision matrix to select the solvent system based on your scale and downstream requirements.
| Solvent System | Solubility | Reaction Rate | Workup Difficulty | Risk Profile | Recommended For |
| DMF or DMAc | High (Homogeneous) | Fast (< 1 hr) | High (High BP, water wash required) | Benzoxazinone formation at T > 60°C. | Small scale (<5g), rapid screening. |
| THF / Pyridine | Medium (Partial Slurry) | Moderate | Low (Evaporation/Acid wash) | Low. Pyridine acts as both base and co-solvent. | General Lab Scale (5g - 100g). |
| DCM / Et₃N | Low (Heterogeneous Slurry) | Slow | Very Low (Filtration/Wash) | Incomplete conversion due to encapsulation of solid SM. | Not recommended unless strictly required. |
| Water / Acetone (Schotten-Baumann) | High (as Na-salt) | Fast | Medium (pH adjustment) | Hydrolysis of acid chloride reagent. | Industrial Scale-Up (>1kg). |
Critical Troubleshooting: The Benzoxazinone Trap
The most common failure mode in this synthesis is the inadvertent cyclization of the product into 6-bromo-2-cyclopropyl-4H-3,1-benzoxazin-4-one .
The Mechanism of Failure
Under dehydrating conditions (excess acid chloride, high heat, or anhydrous acidic conditions), the newly formed amide oxygen attacks the carboxylic carbonyl, ejecting water (or HCl) to form a cyclic ester-imide (benzoxazinone).
Visualizing the Pathway
Caption: Figure 1. The kinetic competition between the desired N-acylation (Path A) and the thermodynamic cyclization to benzoxazinone (Path B).
Optimized Experimental Protocols
Protocol A: The "Safe" Laboratory Method (THF/Pyridine)
Best for: High purity, minimal side products, easy workup.
-
Setup: Charge a 3-neck flask with 2-amino-5-bromobenzoic acid (1.0 eq) and dry THF (10 vol) .
-
Base Addition: Add Pyridine (2.5 eq) . Note: The mixture may remain a slurry; this is normal.
-
Cooling: Cool the mixture to 0–5 °C using an ice bath.
-
Acylation: Dropwise add cyclopropanecarbonyl chloride (1.1 eq) diluted in minimal THF.
-
Critical Control: Keep internal temperature < 10 °C to prevent cyclization.
-
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 3 hours. The slurry typically thins or changes color as the more soluble product forms.
-
Workup (Precipitation Method):
-
Concentrate THF to ~25% volume.
-
Pour residue into 1N HCl (cold) . The product will precipitate as a white/off-white solid.
-
Filter and wash with water until pH is neutral.
-
Dry in a vacuum oven at 45 °C.
-
Protocol B: The "Scale-Up" Method (Schotten-Baumann)
Best for: Large batches, avoiding organic solvent waste, handling solubility issues.
-
Dissolution: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in 1N NaOH (1.1 eq) and water (5 vol). The solution should be homogeneous.
-
Biphasic Setup: Add THF or Acetone (2 vol) to aid solubility of the acid chloride.
-
Simultaneous Addition: Cool to 0–5 °C. Simultaneously add:
-
Cyclopropanecarbonyl chloride (1.2 eq)
-
2N NaOH (to maintain pH between 8–10).
-
Why? If pH drops < 7, the starting material precipitates.[1] If pH > 11, the acid chloride hydrolyzes too fast.
-
-
Acidification: Once complete (LCMS check), acidify carefully with 2N HCl to pH 2–3.
-
Isolation: The product precipitates.[1][2] Filter, wash with water, and dry.
Troubleshooting Guide (FAQ)
Q1: My product isolated as a hydrophobic solid that is insoluble in base. What happened?
A: You likely formed the benzoxazinone . This occurs if you heated the reaction or used thionyl chloride to generate the acid chloride in situ without removing excess reagent.
-
Fix: Do not discard. Suspend the solid in THF/Water (1:1) and treat with 1.5 eq of NaOH at room temperature for 1 hour. This will hydrolyze the ring back to the desired open-chain acid. Acidify to reprecipitate.
Q2: The reaction mixture turned a dark purple/brown color.
A: Anthranilic acid derivatives are prone to oxidation.
-
Fix: Ensure you are working under an inert atmosphere (Nitrogen/Argon). If the color persists, recrystallize the final product from Ethanol/Water or Acetic Acid/Water.
Q3: I see significant starting material remaining in the DCM method.
A: The zwitterionic starting material is insoluble in DCM, leading to "encapsulation" where the inside of the solid particle never reacts.
-
Fix: Switch to Protocol A (THF/Pyridine) or add a catalytic amount of DMAP (4-dimethylaminopyridine) to the DCM slurry to act as a phase-transfer nucleophile.
Diagnostic Logic Tree
Use this flow to diagnose low yields or purity issues.
Caption: Figure 2. Diagnostic logic for common synthesis failures.
References
-
Vertex Pharmaceuticals Inc. (2023). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. WO/2023/019849. Link
- Relevance: Describes the handling of 5-bromo-2-aminobenzoic acid derivatives and solubility profiles in industrial contexts.
-
Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad, 79(597), 441-446.[3] Link
- Relevance: Establishes the mechanism of benzoxazinone formation from N-acyl anthranilic acids under dehydr
-
BenchChem. (2025).[2][4] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Link
- Relevance: General protocols for handling amino-benzoic acid derivatives in acyl
-
ChemicalBook. (2024). 2-Amino-5-bromobenzoic acid Properties and Solubility Data. Link
- Relevance: Provides quantitative solubility data (DMSO/Methanol vs. non-polar)
Sources
- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Cyclopropylcarbonyl Moiety: A Strategic Bioisostere in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the cyclopropylcarbonyl group (a cyclopropane ring attached to a ketone or amide) has emerged as a "privileged structure." It serves as a superior bioisostere for isopropyl, isobutyl, or phenyl groups. Its utility stems from a unique trifecta of properties: metabolic robustness due to high C–H bond dissociation energy, electronic modulation via
This guide provides a technical analysis of why and how to deploy this moiety to solve common DMPK (Drug Metabolism and Pharmacokinetics) and potency challenges.
The Physicochemical Profile: "Banana Bonds" and Electronics
To understand the utility of the cyclopropylcarbonyl group, one must first understand its unique bonding. Unlike standard alkyl chains (sp³ hybridized, 109.5° angles), the cyclopropane ring is highly strained (60° bond angles).[1]
The Walsh Orbital Effect
The carbon atoms in cyclopropane utilize sp⁵-like hybridization for the ring bonds (high p-character) and sp²-like hybridization for the external C–H bonds (high s-character).
-
Conjugation: The bent "banana bonds" of the ring possess significant
-character. When attached to a carbonyl, these orbitals can overlap with the carbonyl -system, allowing for electronic conjugation similar to a vinyl group but without the metabolic liability of an alkene. -
Electronic Nature: The group acts as an electron donor by resonance (stabilizing carbocations) but an electron withdrawer by induction (due to the high electronegativity of the sp²-like ring carbons).
Diagram: Electronic & Steric Comparison
The following diagram illustrates the structural logic of replacing an Isopropyl group with a Cyclopropyl group.
Figure 1: Comparative logic between Isopropyl and Cyclopropyl moieties. Note the convergence on steric similarity but divergence on electronic and geometric properties.
Metabolic Stability: The "Killer App"
The most common reason to install a cyclopropylcarbonyl group is to block oxidative metabolism.
The C–H Bond Dissociation Energy (BDE) Barrier
Cytochrome P450 (CYP) enzymes typically metabolize drugs via hydrogen atom abstraction. The ease of this reaction depends on the Bond Dissociation Energy (BDE) of the C–H bond.
-
Isopropyl Liability: The methine C–H bond of an isopropyl group is relatively weak (~95-96 kcal/mol), making it a "metabolic hotspot" for hydroxylation.
-
Cyclopropyl Shield: Due to the high s-character of the external bonds, cyclopropyl C–H bonds are significantly stronger (~106 kcal/mol). This ~10 kcal/mol difference creates a high energetic barrier, effectively rendering the ring inert to CYP3A4 oxidation.
Comparative Data: Alkyl vs. Cyclopropyl
| Feature | Isopropyl Carbonyl | Cyclopropyl Carbonyl | Medicinal Chemistry Impact |
| C-H Bond Energy | ~96 kcal/mol (Tertiary) | ~106 kcal/mol | Cyclopropyl resists CYP oxidation. |
| Bond Angle | 109.5° (Tetrahedral) | 60° (Strained) | Cyclopropyl creates unique vectors. |
| Rotational Freedom | Free rotation (Floppy) | Restricted (Rigid) | Cyclopropyl reduces entropic penalty. |
| LogP (Lipophilicity) | High | Moderate | Cyclopropyl often lowers LogP slightly vs isopropyl. |
| Metabolic Fate | Rapid Hydroxylation | Intact Excretion / Ring Opening (Rare) | Significantly extends Half-life ( |
Critical Insight: In the development of Pitavastatin , the introduction of the cyclopropyl group was pivotal. It shifted the metabolic profile away from CYP3A4 (prone to drug-drug interactions) toward minimal metabolism by CYP2C9, improving the safety profile compared to other statins [1][2].
Conformational Control & Potency
Beyond stability, the cyclopropylcarbonyl group acts as a "conformational lock."
The "Goldilocks" Rigidity
-
Vs. Alkyl Chains: Alkyl chains are "floppy," losing entropy upon binding to a protein pocket. The cyclopropyl ring restricts this freedom, pre-organizing the molecule into a bioactive conformation.[2]
-
Vs. Phenyl Rings: Phenyl rings are rigid but planar and space-filling. The cyclopropyl group is rigid but maintains a 3D character (the hydrogens stick out above and below the ring plane), allowing it to fit into hydrophobic pockets where a flat phenyl ring would clash.
Case Study: Olaparib (PARP Inhibitor)
Olaparib utilizes a cyclopropylcarbonyl moiety attached to a piperazine.[3]
-
Function: The cyclopropyl group fits into a specific hydrophobic sub-pocket of the PARP enzyme.
-
Stability: The amide bond connected to the cyclopropane is resistant to hydrolysis under physiological conditions, and the ring itself resists oxidative attack, contributing to the drug's oral bioavailability [3].
Synthetic Protocols: The Weinreb Amide Route[4][5][6][7]
Synthesizing cyclopropyl ketones requires precision to avoid ring opening or over-addition. The most robust method for medicinal chemistry applications is the Weinreb Amide route.
Experimental Workflow: Synthesis of Cyclopropyl Ketones
Objective: Synthesize a cyclopropyl ketone from a carboxylic acid precursor without forming tertiary alcohols.
Reagents
-
Precursor Carboxylic Acid (R-COOH)
-
N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)[4]
-
EDC·HCl / HOBt (Coupling agents)
-
Cyclopropylmagnesium bromide (Grignard reagent, 0.5M - 1.0M in THF)
-
Anhydrous THF / DCM
Step-by-Step Protocol
-
Formation of Weinreb Amide:
-
Dissolve R-COOH (1.0 eq) in DCM (0.1 M).
-
Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and TEA (3.0 eq).
-
Stir at RT for 12 hours. Quench with sat. NaHCO₃, extract with DCM, and concentrate. Purify via flash chromatography.
-
-
Grignard Addition (The Critical Step):
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF under Argon/Nitrogen.
-
Cool the solution to 0°C (Ice bath). Note: Some protocols suggest -78°C, but cyclopropyl Grignards are often sluggish; 0°C is usually optimal.
-
Add Cyclopropylmagnesium bromide (1.5 eq) dropwise over 20 minutes.
-
Mechanism: The Grignard reagent adds to the carbonyl, forming a stable 5-membered chelate intermediate with the magnesium. This prevents the second addition of Grignard (which would lead to an alcohol).
-
Stir for 1-2 hours at 0°C.
-
-
Hydrolysis:
-
Quench carefully with 1M HCl or sat. NH₄Cl. This breaks the chelate and releases the ketone.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Diagram: Synthetic Workflow
Figure 2: The Weinreb Amide synthesis route ensures high fidelity formation of the ketone without side reactions.
References
-
Talele, T. T. (2016).[5][6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5][6] Link
-
Fujino, H., et al. (1999). Metabolic Stability and Pharmacokinetics of Pitavastatin. Arzneimittelforschung. (Contextual citation regarding Pitavastatin CYP interactions). Link(Linked to Talele review which covers this detailed mechanism).
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. scientificupdate.com [scientificupdate.com]
Strategic Guide: Cost-Benefit Analysis of Synthetic Pathways
Case Study: Asymmetric Synthesis of Chiral Pharmaceutical Intermediates
Executive Summary & Scope
In modern API manufacturing, the choice between classical chemocatalysis, biocatalysis, and continuous flow is rarely about "which is better" in isolation—it is about fit-for-purpose . This guide moves beyond generic comparisons to provide a techno-economic analysis (TEA) of three distinct pathways for generating a chiral amine intermediate (a ubiquitous pharmacophore, exemplified by the Sitagliptin process).
We compare:
-
Route A: Classical Batch Asymmetric Hydrogenation (The incumbent).
-
Route B: Biocatalytic Transamination (The disruptor).
-
Route C: Continuous Flow Hydrogenation (The intensifier).
Techno-Economic Analysis (TEA)[1][2][3]
The following data aggregates industrial benchmarks, specifically leveraging the Sitagliptin (Januvia®) case study as a "Golden Standard" for this comparison.
Table 1: Comparative Metrics Dashboard
| Metric | Route A: Batch Metal Catalysis (Rh/Ru) | Route B: Biocatalysis (Transaminase) | Route C: Continuous Flow Hydrogenation |
| Capital Expenditure (CapEx) | High ($3M - $7M)Requires specialized high-pressure vessels (autoclaves). | Low (Retrofit possible)Uses standard multipurpose vessels; ambient pressure. | Medium-Low ($2M - $4M)Smaller footprint, but requires dedicated pumps/reactors. |
| Operating Cost (OpEx) | High Expensive noble metals (Rh/Ru); high purification costs (metal scavenging). | Lowest (€30.9/mol) Renewable catalyst; simplified workup. | Medium Lower labor; high automation; catalyst immobilization costs. |
| Productivity (STY) | Baseline (1.0x) | +53% Increase Higher substrate loading allowed; fewer unit operations. | High (Intensified) Rapid turnover; no "dead time" for charging/cleaning. |
| E-Factor (kg waste/kg product) | 25 – 100+ | ~5 – 10 Water-based; eliminates organic solvents. | 2 – 20 Significant solvent reduction; better atom economy. |
| Impurity Profile | Trace heavy metals (requires scavenging). | Protein residues (easy filtration); enantiopurity often >99.9% ee. | Similar to batch, but better control of side-reactions (hotspots). |
Critical Insight: While Route A is the traditional "go-to," Route B (Biocatalysis) typically wins on OpEx and Purity for chiral centers. Route C (Flow) wins on Safety and Kinetics if the reaction involves hazardous intermediates (e.g., azides, diazo) or extreme conditions.
The Pathways: Mechanisms & Workflows
To visualize the decision-making process and the mechanistic differences, I have constructed the following pathway analysis.
Diagram 1: Synthetic Workflow Comparison
Figure 1: Comparative workflow showing unit operations. Note the simplified workup in Route B and the intensified conditions in Route C.
Experimental Protocols (Self-Validating Systems)
As a scientist, you cannot rely on theoretical yields. You must validate feasibility early. Below are the Screening Protocols to determine which route is viable for your specific molecule.
Protocol A: Biocatalytic Screening (The "Fail Fast" Approach)
Objective: Determine if an off-the-shelf transaminase can accept your sterically hindered substrate.
-
Preparation: Prepare a substrate stock solution (50 g/L) in DMSO.
-
Panel Setup: In a 96-well deep-well plate, dispense 2 mg of varying Transaminase (ATA) lyophilized powders (e.g., Codexis or generic panels).
-
Reaction Mix: Add 400 µL of Buffer (100 mM Triethanolamine, pH 7.5) containing 1 mM PLP (cofactor) and 1M Isopropylamine (amine donor).
-
Initiation: Add 10 µL of substrate stock. Seal with breathable film.
-
Incubation: Shake at 45°C / 600 rpm for 24 hours.
-
Validation (The "Kill" Step): Quench with Acetonitrile. Analyze via HPLC.
-
Success Criteria: >5% conversion in unscreened wild-type enzymes indicates a high probability of success via Directed Evolution.
-
Causality: If conversion is <1%, the substrate is likely too bulky for the active site; proceed to Route A or C immediately.
-
Protocol B: Continuous Flow Hydrogenation Screening
Objective: Assess if flow intensification improves selectivity over batch.
-
Reactor Setup: Use a packed bed reactor (e.g., H-Cube or Vapourtec) filled with 10% Pd/C or Rh(COD).
-
Feed Preparation: Dissolve substrate (0.1 M) in MeOH.
-
Variable Screen (DoE): Run a gradient of conditions:
-
Pressure:[1] 10 bar → 50 bar → 100 bar.
-
Temp: 25°C → 60°C → 80°C.
-
Flow Rate: 0.5 mL/min → 2.0 mL/min.
-
-
Sampling: Collect steady-state output (wait for 3 reactor volumes to pass before sampling).
-
Validation:
-
Success Criteria: Full conversion with <2% de-halogenation (common side reaction) or ring reduction.
-
Why Flow? The short residence time in flow prevents "over-hydrogenation" that plagues batch reactors.
-
Decision Matrix: When to Choose Which?
Do not default to what you know. Use this logic tree to select the optimal path.
Diagram 2: Strategic Decision Tree
Figure 2: Logic gate for selecting the synthetic modality based on chirality, safety, and scale.
References
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. [Link]
-
Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. [Link]
-
Vandewalle, S., et al. (2025). "Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes." ACS Sustainable Chemistry & Engineering. [Link]
-
Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering. [Link]
-
Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
CAS: 303044-07-9 | Formula: C₁₁H₁₀BrNO₃
Executive Summary
Do not dispose of this compound down the drain. 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is a halogenated aromatic acid.[1][2] Its disposal requires strict segregation from general organic waste streams due to the presence of the bromine atom, which necessitates high-temperature incineration to prevent the formation of toxic byproducts.[3] This guide defines the operational protocols for the safe containment, labeling, and disposal of this specific chemical in a research environment.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the physicochemical properties that dictate the disposal route.[3] This compound combines an acidic functional group with a halogenated aromatic ring.[3]
| Property | Data | Operational Implication |
| Molecular Weight | 284.11 g/mol | Heavy atom effect (Br) increases density of waste solutions. |
| Physical State | Solid (Powder) | Primary inhalation risk during weighing/transfer.[3] |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive potential. Do not store in metal containers prone to acid attack.[3] |
| Key Hazards (GHS) | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract.[3][4] Dust control is critical.[3] |
| Waste Class | Halogenated Organic | Strict Segregation Required. Cannot be bulked with non-halogenated solvents.[3] |
Waste Characterization Logic
As a Senior Application Scientist, I emphasize that safety protocols must be based on chemical reactivity, not just regulatory compliance.
-
The Halogen Factor (Bromine): Standard incineration of organic waste occurs at temperatures sufficient to break C-C and C-H bonds.[3] However, halogenated compounds (containing Br, Cl, F) require significantly higher temperatures and scrubbers to capture acid gases (HBr) and prevent the formation of dioxins or furans.[3] Mixing this waste with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire container, forcing the disposal vendor to treat the whole volume as high-cost halogenated waste. [3]
-
The Acid Factor (Benzoic Acid Derivative): This compound is a weak acid.[3] While it is stable, it poses a compatibility risk if mixed with strong bases (exothermic neutralization) or strong oxidizers (potential for gas evolution).[3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Spills)
Applicable for: Expired shelf stock, weighing boat residues, and spill cleanup materials.[3]
-
Containment: Transfer the solid material into a chemically compatible, wide-mouth jar (HDPE or Amber Glass).
-
Note: Do not use metal containers due to potential acid corrosion over time.[3]
-
-
Double Bagging: Place the primary container inside a clear, 6-mil polyethylene bag. Seal with tape.[3]
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Keep separate from oxidizers.[3]
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC waste, reaction solvents, and cleaning rinsates.[3]
-
Segregation Check: Ensure the waste container is designated "HALOGENATED SOLVENT WASTE." [3][5]
-
Critical: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the bromine atom in the solute reclassifies the entire solution as halogenated waste.[3]
-
-
pH Verification: Using a pH strip, check the waste stream.[3]
-
If pH < 4: It is recommended to label the container as "Acidic Halogenated Waste" to alert downstream handlers, though neutralization is generally not required for organic solvent waste streams unless specified by your local EHS officer.[3]
-
-
Transfer: Pour into the carboy using a funnel. Avoid splashing.
-
Closure: Cap the carboy immediately. Do not leave open in the fume hood.[3]
Visual Decision Tree (Disposal Workflow)
The following diagram outlines the decision logic for disposing of CAS 303044-07-9.
Figure 1: Decision matrix for the segregation and packaging of halogenated benzoic acid derivatives.
Spill Contingency Plan
In the event of a benchtop spill of the solid powder:
-
PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat.[3] If dust is visible in the air, use an N95 or P100 respirator.[3]
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination).[3] Use a scoop or stiff paper to lift the bulk solid into a waste jar.[3]
-
Wet Wipe: Dampen a paper towel with water (or dilute sodium bicarbonate if neutralization is desired on the surface) to wipe up the residue.[3]
-
Disposal: Place all contaminated paper towels and gloves into the Solid Halogenated Waste bag.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11467973, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
